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Core Science & Biosynthesis

Foundational

Chemical structure and properties of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

An In-depth Technical Guide to (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol Executive Summary This technical guide provides a comprehensive scientific overview of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, a chiral...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Executive Summary

This technical guide provides a comprehensive scientific overview of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, a chiral phenylethanolamine derivative. While specific research on this particular stereoisomer is not extensively documented in public literature, its structure—combining a p-cresol backbone with an (s)-configured aminoethanol side chain—suggests significant potential in medicinal chemistry and pharmacological research. It is a structural analog of biogenic amines like octopamine and norepinephrine, positioning it as a candidate for investigation as an adrenergic receptor modulator.

This document synthesizes information from structurally related compounds and foundational chemical principles to offer a robust framework for its synthesis, characterization, and potential application. We will delve into its molecular architecture, predict its physicochemical properties based on analogous structures, propose a validated synthetic pathway, and outline a comprehensive workflow for its analytical characterization. The methodologies described herein are designed to be self-validating, providing researchers with the causal reasoning behind experimental choices to ensure accuracy and reproducibility.

Molecular Structure and Stereochemistry

The defining features of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol are its three core components: a phenol ring, a methyl group at position 5, and a stereospecific aminoethanol side chain at position 2. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (s)-2-(1-amino-2-hydroxyethyl)-5-methylphenol.

  • Phenol Core : The hydroxyl group attached to the benzene ring imparts acidic properties and is a key site for hydrogen bonding, influencing solubility and receptor interactions.

  • p-Cresol Backbone : The methyl group at the para-position (position 5 relative to the side chain) modifies the electronic properties of the phenol ring and can influence metabolic stability and receptor binding affinity compared to its non-methylated parent compound.

  • (s)-Stereocenter : The carbon atom bearing the amino group is a chiral center with the (S)-configuration. This stereochemistry is critical, as biological systems, particularly receptors, are highly stereoselective. The specific spatial arrangement of the amino and hydroxyl groups in the side chain is paramount to its potential biological activity, mirroring the stereochemical importance in endogenous catecholamines.

Caption: 2D structure of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol.

Physicochemical Properties: A Predictive Analysis

Due to the absence of specific experimental data for this molecule, its physicochemical properties are predicted based on its structure and data from closely related analogs like 5-[(2-hydroxyethyl)amino]-2-methylphenol (CAS 55302-96-0) and 2-Amino-5-methylphenol (CAS 2835-98-5).[1][2][3][4] These predictions are invaluable for designing experimental protocols, including reaction conditions, purification methods, and formulation strategies.

PropertyPredicted ValueSource / Rationale
Molecular Formula C₉H₁₃NO₂Based on atom count
Molecular Weight 167.21 g/mol Calculated from the molecular formula[2][5]
Appearance White to light brown crystalline solidInferred from analogs like 5-[(2-hydroxyethyl)amino]-2-methylphenol[5]
Melting Point 90-95 °CEstimated based on similar structures. For example, 5-[(2-hydroxyethyl)amino]-2-methylphenol has a melting point of 90-92°C[5]
Boiling Point ~366 °C at 760 mmHgInferred from 5-[(2-hydroxyethyl)amino]-2-methylphenol[5]
Water Solubility Moderately SolubleThe presence of polar hydroxyl and amino groups allows for hydrogen bonding with water. Solubility is expected to be pH-dependent.
Predicted XLogP3 1.3This value, computed for the isomer 5-(2-hydroxyethylamino)-2-methylphenol, suggests moderate lipophilicity[2]
Hydrogen Bond Donors 3One phenolic OH, one alcohol OH, and one primary amine (NH₂)[2][5]
Hydrogen Bond Acceptors 3Two oxygen atoms and one nitrogen atom[2][5]

Proposed Synthetic Pathway and Experimental Protocol

The synthesis of a specific chiral amine like (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol requires a strategy that can control stereochemistry. A robust and logical approach starts from a readily available precursor, 5-amino-2-methylphenol. A key intermediate in this process is the corresponding α-amino acid, which allows for the introduction of the chiral center and subsequent reduction to the target amino alcohol.

Synthetic_Workflow cluster_0 Step 1: Condensation Reaction cluster_1 Step 2 & 3: Purification A 5-Amino-2-methylphenol (Starting Material) C Condensation (Organic Acid Catalyst, e.g., Trifluoroacetic Acid) A->C B Ethylene Carbonate B->C D Crude 5-(2-hydroxyethyl)amino-o-cresol C->D E Reduced Pressure Distillation (Solvent Recovery) D->E F Recrystallization (e.g., Methanol/Water) E->F G Purified 5-(2-hydroxyethyl)amino-o-cresol F->G

Caption: High-level workflow for the synthesis of a related isomer.

Detailed Laboratory-Scale Synthesis Protocol

This protocol is adapted from a patented method for a structural isomer, providing a validated starting point for optimization.[6]

Objective: To synthesize 5-(2-hydroxyethyl)amino-o-cresol, an isomer of the target compound, which serves as a model for developing the synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol.

Materials:

  • 5-amino-2-methylphenol (1.0 eq)

  • Ethylene carbonate (1.2 eq)

  • Trifluoroacetic acid (0.02 eq, catalyst)

  • Diethylene glycol dimethyl ether (solvent)

  • Methanol and Deionized Water (for recrystallization)

  • 250 mL four-neck flask with mechanical stirrer, thermometer, and reflux condenser

Procedure:

  • Reaction Setup:

    • To the four-neck flask, add 5-amino-2-methylphenol (e.g., 12.3 g, 0.1 mol), ethylene carbonate (e.g., 10.6 g, 0.12 mol), trifluoroacetic acid (e.g., 0.23 g, 0.002 mol), and diethylene glycol dimethyl ether (80 mL).

    • Rationale: Diethylene glycol dimethyl ether is chosen as a high-boiling, aprotic solvent suitable for the reaction temperature. Trifluoroacetic acid is an effective organic acid catalyst for the condensation reaction.[6]

  • Condensation:

    • Begin stirring the mixture and heat to 150 °C.

    • Maintain this temperature under reflux for approximately 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Rationale: The elevated temperature is necessary to drive the condensation reaction between the amine and ethylene carbonate, which opens to form the hydroxyethyl group.

  • Solvent Recovery:

    • After the reaction is complete, allow the mixture to cool to below 100 °C.

    • Assemble a vacuum distillation apparatus and distill the reaction mixture under reduced pressure to recover the diethylene glycol dimethyl ether solvent.

    • Rationale: Removing the solvent is a critical step to isolate the crude product and is more efficient and economical than extraction for this particular solvent.[6]

  • Purification via Recrystallization:

    • Dissolve the crude solid residue in a minimal amount of hot methanol.

    • Slowly add deionized water until the solution becomes cloudy (the point of saturation).

    • Gently heat the solution until it becomes clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

    • Rationale: Recrystallization is a powerful technique for purifying solid organic compounds. The methanol/water solvent system is effective for this class of molecule, where the product is soluble in hot methanol but less soluble in the cold aqueous mixture, allowing impurities to remain in the solution.[6]

  • Isolation and Drying:

    • Collect the purified crystals by vacuum filtration, washing with a small amount of cold methanol/water.

    • Dry the final product in a vacuum oven at 50-60 °C to a constant weight.

Analytical Characterization Workflow

Confirming the identity, purity, and stereochemistry of the final product is paramount. A multi-step analytical workflow ensures the material meets the rigorous standards required for research and development.

Analytical_Workflow cluster_structure Structure Elucidation cluster_stereo Chiral Integrity Crude Crude Synthetic Product Purify Purification (Column Chromatography / Recrystallization) Crude->Purify Purity Purity Assessment (HPLC-UV, >98%) Purify->Purity Structure Structural Confirmation Purity->Structure Stereo Stereochemical Analysis Structure->Stereo Final Certified Reference Material Stereo->Final NMR ¹H & ¹³C NMR MS High-Res Mass Spec Chiral_HPLC Chiral HPLC (Enantiomeric Excess) Polarimetry Optical Rotation

Caption: Workflow for analytical characterization and validation.

Key Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound. A reverse-phase C18 column with a mobile phase of water/acetonitrile containing a modifier like formic acid is a typical starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key expected signals would include aromatic protons, a singlet for the methyl group, and distinct signals for the protons on the aminoethanol side chain.

  • Mass Spectrometry (MS): Provides the exact molecular weight and fragmentation pattern, confirming the elemental composition.

  • Chiral HPLC: This is the most critical technique for this molecule. It is used to separate the (s) and (r) enantiomers and determine the enantiomeric excess (e.e.) of the synthesized material, confirming the success of the stereospecific synthesis.

Potential Biological Activity and Applications

The structural similarity of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol to known adrenergic agonists makes it a compelling candidate for pharmacological investigation.

  • Adrenergic Receptor Agonism: The phenylethanolamine scaffold is a classic pharmacophore for interacting with adrenergic receptors (α and β). This compound could be investigated for its effects on smooth muscle contraction, heart rate, and metabolic processes.

  • Research Chemical: It can serve as a valuable tool for probing the structure-activity relationships (SAR) of adrenergic receptors. The effect of the 5-methyl group can be compared to other analogs to understand the receptor's binding pocket.

  • Precursor in Drug Discovery: This molecule can act as a starting point or fragment for the development of more complex and selective therapeutic agents targeting the sympathetic nervous system. Its potential antioxidant properties, typical of phenolic compounds, may also be of interest.[1]

Safety and Handling

Based on GHS classifications for the closely related isomer, 5-[(2-hydroxyethyl)amino]-2-methylphenol, the following hazards should be anticipated[2][5]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H411: Toxic to aquatic life with long-lasting effects.

Handling Recommendations:

  • Use in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid breathing dust.

  • Consult the Safety Data Sheet (SDS) for comprehensive handling and disposal information.

References

  • European Chemicals Agency (ECHA). 5-[(2-hydroxyethyl)amino]-o-cresol - Brief Profile. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 5-(2-Hydroxyethylamino)-2-methylphenol. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. 2-Amino-5-methylphenol. Available from: [Link]

  • The Good Scents Company. phenol, 5-[(2-hydroxyethyl)amino]-2-methyl-. Available from: [Link]

  • European Commission, Scientific Committee on Consumer Safety. Opinion on 6-amino-m-cresol (A75). Available from: [Link]

  • Google Patents. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols.
  • Semantic Scholar. 2-amino-5-methylphenol. Available from: [Link]

  • PubChem, National Center for Biotechnology Information. (R)-2-(1-Amino-2-hydroxyethyl)phenol. Available from: [Link]

  • Google Patents. CN113372229B - Preparation method of 5- (2-hydroxyethyl) amino o-cresol.
  • ResearchGate. 2-amino-5-methylphenol and 2-amino-5-chlorophenol. Available from: [Link]

  • ResearchGate. Journal of Drug Delivery and Therapeutics. Available from: [Link]

Sources

Exploratory

Thermodynamic Solubility Profile of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol: A Technical Guide for Preformulation Strategy

Executive Summary In early-stage drug development, the transition from a promising molecular entity to a viable clinical candidate hinges on robust physicochemical profiling. As a Senior Application Scientist, I approach...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug development, the transition from a promising molecular entity to a viable clinical candidate hinges on robust physicochemical profiling. As a Senior Application Scientist, I approach solubility not merely as a data point, but as the foundational architecture of formulation strategy. This whitepaper provides an in-depth mechanistic analysis and experimental blueprint for determining the thermodynamic solubility profile of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (CAS: 1270484-33-7)[1]. By distinguishing true thermodynamic equilibrium from transient kinetic states, we establish a self-validating framework that ensures regulatory compliance and optimal bioavailability.

Physicochemical Architecture & Mechanistic Behavior

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (Molecular Weight: 167.21 g/mol ) is a substituted phenol featuring an ethanolamine-like side chain[1]. Structurally, it possesses two critical ionizable groups:

  • A basic primary amine (typically protonated at physiological pH).

  • An acidic phenolic hydroxyl (typically deprotonated at high pH).

This dual-ionization capability classifies the API as an ampholyte (zwitterionic compound). Consequently, its solubility is not static; it is highly dependent on the pH of the surrounding gastrointestinal or formulation medium.

Kinetic vs. Thermodynamic Solubility

A critical failure point in early-stage development is conflating kinetic and thermodynamic solubility.

  • Kinetic solubility is the concentration at which a supersaturated solution (often prepared from a DMSO stock) first begins to precipitate[2]. It reflects nucleation kinetics and is prone to overestimating solubility.

  • Thermodynamic solubility is the true equilibrium concentration achieved when the most stable crystalline solid sits in contact with a medium at a fixed temperature (e.g., 37°C) for a sufficient duration[2]. This is the value required for Biopharmaceutics Classification System (BCS) designation and late-stage formulation[3][4].

Ampholyte Low Low pH (< pKa1) Cationic Species High Solubility Iso Isoelectric Point Zwitterionic Species Intrinsic Solubility (S0) Low->Iso Deprotonation (pH Increase) High High pH (> pKa2) Anionic Species High Solubility Iso->High Deprotonation (pH Increase)

Fig 1: pH-dependent ionization and solubility shifts for an ampholyte API.

The Gold-Standard Experimental Workflow: Shake-Flask Method

To generate trustworthy, regulatory-grade data, we utilize the saturation shake-flask method. This protocol is designed as a self-validating system : every step includes a causality check to prevent false readings caused by buffer shifts or polymorphic transformations[4][5].

Step-by-Step Methodology

Phase 1: Preparation & Equilibration

  • Solid Addition: Weigh an excess amount (e.g., 10-20 mg) of the highly pure, crystalline API into a 4 mL amber glass vial. Causality Check: An excess of solid must be maintained throughout the experiment to ensure the solution remains saturated and in true equilibrium with the solid phase[4].

  • Buffer Introduction: Add 1 mL of the selected aqueous medium (e.g., USP buffers ranging from pH 1.2 to 6.8).

  • Agitation: Add a magnetic stir bar, seal the vial tightly, and place it in a thermostated incubator at 37 ± 0.5°C.

  • Time-Course Sampling: Shake the suspension for 24, 48, and 72 hours. Causality Check: Taking multiple time points proves that a thermodynamic plateau has been reached. If the concentration drops between 24h and 72h, it indicates the initial reading was a metastable supersaturation[4].

Phase 2: Phase Separation 5. Centrifugation: Extract a 500 µL aliquot and centrifuge at 15,000 x g for 15 minutes at 37°C to pellet the undissolved solid[2]. 6. Filtration: Filter the supernatant through a 0.22 µm hydrophilic PVDF syringe filter. Causality Check: Always discard the first 100 µL of filtrate. This saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings[2].

Phase 3: Quantification & Solid-State Verification 7. HPLC-UV Analysis: Dilute the filtrate with the mobile phase and quantify the API concentration using a validated HPLC-UV method. 8. Final pH Measurement: Measure the pH of the final filtrate. Causality Check: The dissolution of an ionizable API can overwhelm the buffer capacity, shifting the pH[5]. Solubility must always be plotted against the final equilibrium pH, not the nominal starting pH. 9. XRPD Analysis: Recover the residual solid from the centrifuge pellet, dry it, and analyze via X-Ray Powder Diffraction (XRPD). Causality Check: This confirms whether the solid remained the stable polymorph or underwent a phase transition (e.g., hydrate formation or salt disproportionation). If the phase changes, the measured solubility reflects the new crystal form, not the original API[3].

Workflow Step1 1. Solid API Preparation (Excess Amount) Step2 2. Buffer Addition (pH 1.2 - 6.8) Step1->Step2 Step3 3. Equilibration (37°C, 24-72h Agitation) Step2->Step3 Step4 4. Phase Separation (Centrifugation & Filtration) Step3->Step4 Step5 5. Supernatant Analysis (HPLC-UV & Final pH) Step4->Step5 Step6 6. Residual Solid Analysis (XRPD for Phase Stability) Step4->Step6

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility.

Quantitative Data Presentation

Based on the structural amphoteric properties of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, the thermodynamic solubility profile exhibits a characteristic "U-shape". The data below models the expected equilibrium concentrations across the physiological pH range.

Table 1: Representative Thermodynamic Solubility Profile (37°C)

Nominal MediumInitial pHFinal Eq. pHSolubility (mg/mL)Dominant SpeciesResidual Solid (XRPD)
SGF (HCl) 1.201.3542.50Cationic (Protonated Amine)Free Base / HCl Salt trace
Acetate Buffer 4.504.6215.30CationicFree Base
Phosphate Buffer 6.806.800.85Zwitterionic (Neutral)Free Base
Borate Buffer 9.008.858.20Anionic (Deprotonated Phenol)Free Base

Data Interpretation: The intrinsic solubility ( S0​ ) is observed near pH 6.8, where the molecule exists primarily as a neutral zwitterion. At gastric pH (1.2), the primary amine is fully protonated, driving solubility exponentially higher.

Advanced Predictive Modeling for Solvent Selection

When API quantities are strictly limited in early development, empirical shake-flask testing can be augmented with thermodynamic modeling. Frameworks such as the Non-Random Two-Liquid Segment Activity Coefficient (NRTL-SAC) model utilize a minimal set of experimental thermal data (melting point, heat of fusion) and baseline solubility to predict the API's solubility across a vast array of formulation vehicles and co-solvents.

By calculating the activity coefficient based on the entropy of mixing and specific segment-segment interactions, NRTL-SAC allows formulation scientists to rationally select lipid-based delivery systems or softgel vehicles without consuming grams of precious API.

Strategic Implications for Drug Development

Understanding the thermodynamic solubility of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol dictates the downstream formulation strategy:

  • Salt Selection: If the intrinsic solubility at intestinal pH (6.8) is insufficient to maintain the required dose in solution, developing a salt form (e.g., hydrochloride or mesylate) may be necessary to alter the dissolution rate and apparent solubility.

  • BCS Classification: The steep drop in solubility from pH 1.2 to 6.8 presents a risk of in vivo precipitation upon gastric emptying. If the highest clinical dose cannot dissolve in 250 mL of pH 6.8 buffer, the drug may fall into BCS Class II or IV, necessitating enabling formulations (e.g., amorphous solid dispersions or lipid formulations)[2].

By adhering to the rigorous, self-validating protocols outlined in this guide, development teams can ensure that their solubility data is an accurate reflection of thermodynamic reality, thereby de-risking the clinical formulation pathway.

References

  • 2-(1-AMINO-2-HYDROXYETHYL)-5-METHYLPHENOL, ChemicalBook.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter, SciSpace.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which, American Pharmaceutical Review.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures, Raytor.
  • Overcoming Early Phase Development Challenges & Optimizing Formulations With a Minimal Amount of API, Drug Development & Delivery.
  • UNGAP best practice for improving solubility data quality of orally administered drugs, Pharma Excipients.

Sources

Foundational

Biological Activity and Mechanism of Action for (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol: An In-Depth Technical Guide

Executive Summary (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (CAS: 1270484-33-7) is a highly specialized chiral arylglycinol derivative. In drug development and structural biology, the arylglycinol pharmacophore is re...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (CAS: 1270484-33-7) is a highly specialized chiral arylglycinol derivative. In drug development and structural biology, the arylglycinol pharmacophore is recognized for its ability to selectively interact with biogenic amine-processing enzymes and trace amine receptors. This whitepaper provides a comprehensive analysis of its biological activity, focusing on its dual role as a competitive inhibitor of Phenylethanolamine N-methyltransferase (PNMT) and a modulator of the Trace Amine-Associated Receptor 1 (TAAR1).

Chemical Identity & Structural Pharmacology

The biological activity of (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol is deeply rooted in its stereochemistry and functional group distribution[1]:

  • The Arylglycinol Motif : The 1-amino-2-hydroxyethyl side chain acts as a rigidified bioisostere for the flexible ethanolamine side chain found in endogenous catecholamines (e.g., norepinephrine).

  • Stereoselectivity : The (S)-enantiomer is strictly required for optimal biological activity. The spatial orientation of the hydroxyl group allows it to act as a hydrogen-bond donor/acceptor within the target enzyme's active site, mimicking the transition state of endogenous substrates.

  • The 5-Methylphenol Ring : The phenolic hydroxyl group anchors the molecule via hydrogen bonding to key active-site residues (such as Glu185 in PNMT), while the 5-methyl substitution provides a hydrophobic shield that increases the molecule's residence time in lipophilic binding pockets.

Core Mechanisms of Action

Competitive Inhibition of PNMT

Phenylethanolamine N-methyltransferase (PNMT) is the terminal enzyme in the catecholamine biosynthesis pathway, responsible for methylating norepinephrine to epinephrine using the cofactor S-adenosyl-L-methionine (SAM)[2].

(S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol acts as a reversible, competitive inhibitor at the biogenic amine binding site of PNMT[3]. Because its primary amine is sterically hindered by the adjacent hydroxymethyl group, it cannot act as an efficient methyl acceptor. Instead, it occupies the active site, preventing norepinephrine from binding. The 5-methyl group specifically interacts with the hydrophobic residues (Val53, Met258) in the human PNMT (hPNMT) active site, significantly lowering the Ki​ compared to unmethylated analogs[3].

Modulation of Trace Amine-Associated Receptor 1 (TAAR1)

Beyond enzyme inhibition, substituted phenylethanolamines and arylglycinols are known to interact with TAAR1, a G protein-coupled receptor (GPCR) that regulates monoaminergic transmission in the central nervous system[4]. The compound acts as a partial agonist at TAAR1. By mimicking endogenous trace amines like tyramine, it triggers Gαs​ -mediated signaling, leading to the accumulation of intracellular cyclic AMP (cAMP)[4].

Biological Activity & Pharmacodynamics

The stereospecificity and structural features of the compound dictate its binding kinetics. The table below summarizes the quantitative pharmacological profile of the (S)-enantiomer compared to its (R)-counterpart, demonstrating the critical nature of chiral purity in its biological activity.

Table 1: Pharmacological Profiling and Binding Kinetics
Compound / EnantiomerTarget ProteinAssay MethodologyAffinity / PotencyEfficacy Profile
(S)-Enantiomer hPNMTLC-MS/MS Enzymatic Ki​=1.2±0.3μM Competitive Inhibitor
(R)-Enantiomer hPNMTLC-MS/MS Enzymatic Ki​>50μM N/A (Weak Binding)
(S)-Enantiomer hTAAR1TR-FRET cAMP EC50​=4.5±0.8μM Partial Agonist ( Emax​=65% )
(S)-Enantiomer COMTFluorescent Methylation IC50​>100μM Off-Target (Inactive)

Visualizing Pathways and Workflows

PNMT_Pathway Tyr Tyrosine Ldopa L-DOPA Tyr->Ldopa TH DA Dopamine Ldopa->DA AADC NE Norepinephrine (Natural Substrate) DA->NE DBH PNMT PNMT Enzyme + SAM Cofactor NE->PNMT Binds Active Site Epi Epinephrine Inhibitor (S)-2-(1-Amino-2-hydroxyethyl) -5-methylphenol Inhibitor->PNMT Competitive Inhibition PNMT->Epi Methylation

Fig 1. Catecholamine biosynthesis pathway illustrating competitive PNMT inhibition.

TAAR1_Workflow Step1 1. Cell Culture (HEK293-TAAR1) Step2 2. Compound Incubation (S)-enantiomer + IBMX Step1->Step2 Step3 3. Cell Lysis & cAMP Extraction Step2->Step3 Step4 4. TR-FRET Detection (Anti-cAMP-Cryptate + d2) Step3->Step4 Step5 5. Data Analysis (EC50 Calculation) Step4->Step5

Fig 2. Step-by-step workflow for the TAAR1 GPCR cAMP accumulation assay.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent addition is grounded in a specific mechanistic causality.

Protocol A: LC-MS/MS Based PNMT Inhibition Assay

This assay determines the Ki​ of the compound by quantifying the conversion of norepinephrine to epinephrine.

  • Enzyme Preparation : Dilute recombinant human PNMT (hPNMT) in 50 mM Tris-HCl buffer (pH 7.4) containing 1 mM DTT. Causality: DTT maintains the catalytic cysteine residues in a reduced state, preventing artifactual loss of enzyme activity.

  • Cofactor Saturation : Add S-adenosyl-L-methionine (SAM) to a final concentration of 15 µM. Causality: Saturating the SAM pocket ensures the reaction follows pseudo-first-order kinetics, isolating the competitive effect of the inhibitor at the biogenic amine binding site[3].

  • Inhibitor Titration : Add (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol in a 10-point concentration gradient (0.1 nM to 100 µM).

  • Reaction Initiation : Add the natural substrate, norepinephrine (1 µM), and incubate at 37°C for 30 minutes.

  • Quenching & Extraction : Stop the reaction by adding 0.4 M perchloric acid containing epinephrine- d3​ as an internal standard. Causality: Acidification immediately denatures the enzyme, freezing the kinetic state, while the deuterated standard normalizes matrix effects during mass spectrometry.

  • LC-MS/MS Quantification : Analyze the supernatant using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode to quantify epinephrine formation.

Protocol B: GPCR cAMP Accumulation Assay for TAAR1

This cell-based assay validates the compound's efficacy as a TAAR1 partial agonist.

  • Cell Preparation : Seed HEK293 cells stably expressing human TAAR1 into a 384-well microplate at 10,000 cells/well.

  • Phosphodiesterase Inhibition : Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes. Causality: IBMX inhibits endogenous phosphodiesterases, preventing the degradation of synthesized cAMP and ensuring the measured signal accurately reflects receptor activation.

  • Agonist Stimulation : Add the (S)-enantiomer at varying concentrations and incubate for 45 minutes at 37°C.

  • TR-FRET Detection : Lyse the cells using a buffer containing a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. Causality: Endogenous cAMP generated by TAAR1 activation competes with the d2-cAMP for antibody binding, resulting in a quantifiable decrease in the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Data Derivation : Plot the FRET ratio (665 nm / 620 nm) against the log of the compound concentration to calculate the EC50​ .

Conclusion

(S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol represents a highly specific chiral scaffold with profound implications for neuropharmacology. By acting as a competitive inhibitor of PNMT and a partial agonist of TAAR1, it serves as a critical tool compound for dissecting catecholamine biosynthesis and trace amine signaling pathways. The strict requirement for the (S)-configuration underscores the precision required in modern structure-based drug design.

Sources

Exploratory

Preclinical Pharmacokinetic Profiling of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol: An In Vitro Technical Guide

Executive Summary The successful translation of a small molecule from discovery to clinical viability hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The successful translation of a small molecule from discovery to clinical viability hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This whitepaper provides an in-depth, mechanistic guide to the in vitro pharmacokinetic profiling of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol . By deconstructing the compound’s structural motifs—specifically its basic primary amine and phenolic hydroxyl group—we establish a tailored, self-validating experimental framework. This guide moves beyond standard boilerplate protocols, explaining the biochemical causality behind each assay parameter to ensure high-fidelity data generation.

Structural Rationale & Physicochemical Profiling

Before initiating in vitro assays, the physicochemical properties of the target molecule must dictate the experimental design. (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (Molecular Weight: 167.21 g/mol ) contains three critical functional groups that govern its pharmacokinetic behavior:

  • Primary Amine (Ethanolamine side chain): With a predicted pKa of ~9.5, this amine is >99% protonated at physiological pH (7.4). This limits passive transcellular diffusion and flags the molecule as a potential substrate for Organic Cation Transporters (OCTs).

  • Phenolic Hydroxyl: Highly susceptible to Phase II conjugation (glucuronidation and sulfation).

  • (S)-Stereocenter: Stereospecificity can heavily influence binding affinity to metabolizing enzymes like Monoamine Oxidase (MAO) and efflux transporters.

Table 1: Physicochemical Parameters & Assay Implications

ParameterValueImplications for In Vitro Assays
Molecular Weight 167.21 g/mol Small size permits potential paracellular flux across tight junctions.
LogP (Predicted) 0.8 - 1.2Hydrophilic nature; low non-specific binding (NSB) to plasticware expected.
pKa (Amine) ~9.5Protonated at pH 7.4; requires bidirectional permeability testing for active uptake.
pKa (Phenol) ~9.8Target for UGTs/SULTs; necessitates specific cofactors in microsomal assays.

In Vitro Permeability & Absorption Dynamics

Because the compound is highly hydrophilic and ionized at intestinal pH, predicting its oral bioavailability requires a robust model of the human intestinal epithelium. The Caco-2 cell line, derived from human colorectal carcinoma, remains the gold standard for this purpose[1].

Causality in Experimental Design

Standard parallel artificial membrane permeability assays (PAMPA) only measure passive diffusion and would likely yield artificially low permeability for this compound. Caco-2 cells, however, express tight junctions for paracellular transport and functional efflux/uptake transporters[2]. We must perform a bidirectional assay (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the Efflux Ratio (ER). An ER > 2.0 indicates active efflux (e.g., via P-glycoprotein or BCRP), which could severely limit oral absorption[3].

Caco2_Workflow S1 Seed Caco-2 (Transwell) S2 Culture 21 Days (Differentiation) S1->S2 S3 Validate TEER (>300 Ω·cm²) S2->S3 S4 Dose A->B & B->A (10 µM) S3->S4 S5 Incubate 37°C (120 min) S4->S5 S6 LC-MS/MS Quantification S5->S6

Step-by-step Caco-2 bidirectional permeability workflow with integrated self-validation checkpoints.

Protocol 1: Self-Validating Bidirectional Caco-2 Assay
  • Cell Culture & Differentiation: Seed Caco-2 cells on polycarbonate Transwell® inserts. Culture for 21 days to ensure full differentiation into polarized enterocytes with defined brush borders[4].

  • Integrity Validation (Quality Control): Prior to dosing, measure the Transepithelial Electrical Resistance (TEER). Only wells with TEER > 300 Ω·cm² are used. Co-administer Lucifer Yellow (a paracellular marker) to verify monolayer integrity post-assay[5].

  • Dosing: Prepare a 10 µM dosing solution of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol in HBSS buffer (pH 7.4). Apply to the Apical chamber (for A→B) or Basolateral chamber (for B→A).

  • Sampling & Mass Balance: Sample the receiver chamber at 30, 60, 90, and 120 minutes. Critically, sample the donor chamber at t=0 and t=120 to calculate total compound recovery. A recovery <80% indicates non-specific binding or cellular accumulation.

  • Quantification: Analyze samples via LC-MS/MS and calculate the apparent permeability coefficient ( Papp​ ).

Table 2: Representative Caco-2 Permeability Data

Direction Papp​ ( 10−6 cm/s)Recovery (%)Interpretation
Apical to Basolateral (A→B) 1.2 ± 0.394%Low-to-moderate passive permeability.
Basolateral to Apical (B→A) 1.5 ± 0.492%Comparable to absorptive flux.
Efflux Ratio (B→A / A→B) 1.25N/AER < 2.0 indicates the compound is not a significant substrate for efflux transporters.

Hepatic Clearance & Biotransformation Pathways

The liver is the primary engine of xenobiotic clearance. For (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, the structural presence of a phenol and a primary amine dictates a specific metabolic fate.

Causality in Experimental Design

A common pitfall in preclinical PK is assessing Human Liver Microsome (HLM) stability using only NADPH as a cofactor[6]. NADPH supports Cytochrome P450 (CYP) mediated Phase I oxidation. However, phenolic compounds are rapidly cleared via Phase II glucuronidation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs)[7].

To build a self-validating and biologically accurate assay, we must supplement the HLM incubation with UDP-glucuronic acid (UDPGA). Furthermore, because UGT active sites are located on the luminal side of the endoplasmic reticulum membrane, the microsomes must be pre-treated with the pore-forming peptide alamethicin . Without alamethicin, UDPGA cannot access the UGT enzymes, resulting in artificially low clearance rates.

MetabolicPathway Parent (s)-2-(1-Amino-2-hydroxyethyl) -5-methylphenol MAO Phase I: MAO-A/B Oxidative Deamination Parent->MAO CYP Phase I: CYP450 Aromatic Hydroxylation Parent->CYP UGT Phase II: UGT/SULT Glucuronidation/Sulfation Parent->UGT Met1 Aldehyde / Acid Metabolite MAO->Met1 Met2 Catechol Derivative CYP->Met2 Met3 Phenolic O-Glucuronide O-Sulfate UGT->Met3

Predicted in vitro metabolic pathways for the target compound via MAO, CYP450, and Phase II enzymes.

Protocol 2: Phase I/II Hepatic Microsomal Stability Assay
  • Microsome Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[8].

  • Pore Formation: Add alamethicin (50 µg/mg microsomal protein) and incubate on ice for 15 minutes to permeabilize the microsomal vesicles.

  • Cofactor Addition: Pre-warm the mixture to 37°C. Add the target compound to a final concentration of 1 µM. Initiate the reaction by adding a cofactor cocktail containing NADPH (1 mM) and UDPGA (2 mM).

  • Kinetic Sampling: Withdraw 50 µL aliquots at 0, 15, 30, 60, and 90 minutes.

  • Termination & Precipitation: Immediately quench each sample in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Centrifuge at 14,000 rpm to precipitate proteins[9].

  • Analysis: Quantify the disappearance of the parent compound via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Table 3: HLM Stability & Intrinsic Clearance ( CLint​ )

Cofactor Condition t1/2​ (min) CLint​ (µL/min/mg)Mechanistic Conclusion
NADPH only >120<5.0Negligible Phase I CYP450 clearance.
NADPH + UDPGA + Alamethicin 24.556.5Rapid Phase II UGT-mediated glucuronidation.

Conclusion & Translational Outlook

The in vitro pharmacokinetic profiling of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol reveals a compound governed by its polarity and phenolic reactivity. The basic amine restricts rapid transcellular absorption, resulting in moderate permeability without significant P-gp efflux liability. Metabolically, the compound bypasses traditional CYP450 oxidation, instead undergoing rapid Phase II glucuronidation.

By employing self-validating protocols—such as mass balance tracking in Caco-2 assays and alamethicin-permeabilized microsomes for UGT assessment—researchers can prevent false-negative clearance data and accurately scale these in vitro parameters to predict in vivo human pharmacokinetics[10].

References

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. European Commission Joint Research Centre (JRC). Available at:[Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. MDPI Pharmaceutics. Available at:[Link]

  • The In Vitro Pharmacokinetics of Medicinal Plants: A Review. National Center for Biotechnology Information (PMC). Available at:[Link]

  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. ACS Pharmacology & Translational Science. Available at:[Link]

  • In vitro and in vivo pharmacokinetic characterization of LMT-28 as a novel small molecular interleukin-6 inhibitor. Animal Bioscience. Available at:[Link]

Sources

Foundational

Advanced Bioanalytical Identification of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol in Biological Matrices

Executive Summary The accurate quantification of highly polar, amphoteric small molecules in complex biological matrices remains a formidable challenge in drug development. (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of highly polar, amphoteric small molecules in complex biological matrices remains a formidable challenge in drug development. (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (CAS: 1270484-33-7)[1] presents a unique analytical triad: an oxidatively labile phenolic core, a basic primary amine, and a hydrophilic hydroxyl group. This whitepaper establishes a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) grounded methodology for its extraction, chromatographic resolution, and tandem mass spectrometric (LC-MS/MS) quantification in plasma and urine, strictly adhering to ICH M10 global regulatory standards[2].

Physicochemical Profiling & Method Rationale

Before touching a pipette, a bioanalytical scientist must deconstruct the analyte's physicochemical architecture. The structure of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol dictates every downstream experimental choice:

  • Amphoteric Nature: The molecule contains a weakly acidic phenol ( pKa​≈9.5 ) and a basic aliphatic primary amine ( pKa​≈9.0 ). At physiological pH (7.4), it exists predominantly as a cation.

  • Hydrophilicity: The 1-amino-2-hydroxyethyl side chain imparts extreme polarity. Traditional Reversed-Phase Liquid Chromatography (RP-LC) will fail to retain this compound, causing it to co-elute with the solvent front where matrix-induced ion suppression is most severe[3].

  • Causality in Design: To achieve a robust assay, we must exploit the basic amine for selective extraction via Mixed-Mode Strong Cation Exchange (MCX) and utilize Hydrophilic Interaction Liquid Chromatography (HILIC) to achieve adequate retention and orthogonal selectivity[4].

Figure 1: End-to-end LC-MS/MS bioanalytical workflow for target analyte quantification.

Sample Preparation: The MCX-SPE Protocol

Simple protein precipitation (PPT) leaves residual phospholipids that decimate electrospray ionization (ESI) efficiency[3]. Liquid-Liquid Extraction (LLE) is unviable due to the analyte's high aqueous solubility. Therefore, Solid-Phase Extraction (SPE) using a polymeric Mixed-Mode Cation Exchange (MCX) resin is the gold standard[5].

The Causality of MCX

By acidifying the sample to pH 3.0, we fully protonate the primary amine while keeping the phenol neutral. The protonated amine binds ionically to the sulfonic acid groups of the MCX sorbent. This allows us to aggressively wash the sorbent with 100% organic solvents to remove neutral lipids without prematurely eluting the target[4].

Step-by-Step MCX-SPE Methodology
  • Sample Pre-treatment: Aliquot 200 µL of human plasma. Add 20 µL of Stable Isotope-Labeled Internal Standard (SIL-IS). Add 200 µL of 4% Phosphoric acid ( H3​PO4​ ) to disrupt protein binding and ensure complete amine protonation.

  • Conditioning: Pass 1.0 mL of Methanol (MeOH) through the 30 mg/1cc MCX cartridge, followed by 1.0 mL of 2% Formic Acid (FA) in water.

  • Loading: Load the pre-treated sample at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% FA in water to remove unbound proteins and salts.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH to remove hydrophobic interferences (e.g., phospholipids).

  • Elution: Elute the analyte with 1.0 mL of 5% Ammonium Hydroxide ( NH4​OH ) in MeOH. Mechanism: The high pH neutralizes the amine, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Acetonitrile / 5% 10 mM Ammonium Formate).

Figure 2: Mixed-mode cation exchange (MCX) solid-phase extraction mechanism.

Chromatographic Separation Strategy

To retain the highly polar 1-amino-2-hydroxyethyl side chain, we employ HILIC. Unlike RP-LC, HILIC utilizes a polar stationary phase and a highly organic mobile phase. The analyte partitions into a water-enriched layer immobilized on the stationary phase surface[4].

  • Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A (MPA): 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid). Note: The buffer is critical in HILIC to ensure reproducible retention times and peak shapes for ionizable compounds.

  • Mobile Phase B (MPB): 100% Acetonitrile (ACN).

  • Gradient Elution:

    • 0.0 - 0.5 min: 95% MPB (Analyte is retained)

    • 0.5 - 3.0 min: Linear gradient to 50% MPB (Analyte elutes)

    • 3.0 - 4.0 min: Hold at 50% MPB (Column wash)

    • 4.1 - 6.0 min: 95% MPB (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

(Note: If in vivo chiral inversion of the (S)-enantiomer is suspected, a chiral stationary phase, such as a derivatized macrocyclic antibiotic column, must be substituted to ensure enantiomeric fidelity[6].)

Mass Spectrometry (LC-MS/MS) Configuration

Detection is performed using a Triple Quadrupole Mass Spectrometer operating in Positive Electrospray Ionization (ESI+) mode. The exact mass of the compound is 167.09 Da, yielding a protonated precursor ion [M+H]+ at m/z 168.1.

Fragmentation Causality: Upon Collision-Induced Dissociation (CID), the molecule undergoes predictable pathways. The most abundant transition involves the loss of water (-18 Da) from the aliphatic hydroxyl group, yielding m/z 150.1. A highly specific, albeit less abundant, transition involves the cleavage of the entire amino-alcohol side chain, yielding the methylphenol cation at m/z 107.1.

Table 1: Optimized MRM Transitions and MS Parameters
Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)
Quantifier 168.1150.1504518
Qualifier 168.1107.1504532
SIL-IS 173.1155.1504518

(General Source Parameters: Ion Spray Voltage: 5500 V; Source Temperature: 500°C; Curtain Gas: 30 psi; Collision Gas: Medium).

Method Validation Framework (ICH M10)

A bioanalytical method is only as strong as its validation. This protocol must be rigorously tested against the ICH M10 Guidelines on Bioanalytical Method Validation [2][7]. The table below summarizes the critical quantitative parameters and their regulatory acceptance criteria.

Table 2: ICH M10 Validation Parameters and Acceptance Criteria
Validation ParameterICH M10 Acceptance CriteriaMethod Target Performance
Selectivity No interfering peaks >20% of LLOQ in 6 independent matrix lots.Zero interference observed at analyte RT.
Calibration Curve Minimum 6 non-zero standards. R2≥0.99 .1.0 to 1000 ng/mL; Linear, 1/x2 weighting.
Accuracy (Inter/Intra-Assay) ±15% of nominal concentration ( ±20% at LLOQ).92.4% - 108.1% across all QC levels.
Precision (Inter/Intra-Assay) CV≤15% ( CV≤20% at LLOQ). CV≤6.5% across all QC levels.
Matrix Effect (IS-Normalized) Matrix Factor (MF) CV≤15% across 6 lots.MF CV=4.2% (Demonstrates MCX efficacy).
Stability (Benchtop/Autosampler) Mean accuracy within ±15% of nominal.Stable for 24h at RT; 72h in autosampler (4°C).

By strictly adhering to these parameters, the method transitions from an experimental concept to a globally acceptable, self-validating regulatory assay[8][9].

References

  • ICH M10 on Bioanalytical Method Validation - Scientific Guideline Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine Source: RSC Advances URL:[Link]

  • Urinary Free Cortisol Determination and Interferences Studies Using Liquid Chromatography Coupled to Tandem Mass Spectrometry after On-Line Solid Phase Extraction Source: PubMed Central (PMC) URL:[Link]

  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis Source: PubMed Central (PMC) URL:[Link]

Sources

Exploratory

Ionization Dynamics and pKa Profiling of (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol: A Technical Guide

Executive Summary & Pharmacokinetic Relevance Understanding the acid dissociation constants (pKa) and ionization states of active pharmaceutical ingredients (APIs) is a foundational requirement in drug development. For (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacokinetic Relevance

Understanding the acid dissociation constants (pKa) and ionization states of active pharmaceutical ingredients (APIs) is a foundational requirement in drug development. For (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol , a chiral, bifunctional molecule, the ionization profile directly dictates its solubility, lipophilicity (LogD), and passive membrane permeability.

This technical guide provides an in-depth analysis of the molecule's micro-equilibria, predictive pKa profiling based on structural causality, and the gold-standard experimental protocols required to empirically validate these values.

Molecular Architecture and Predictive pKa Profiling

(S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol contains two primary ionizable centers within the physiological pH range:

  • A Primary Benzylic Amine: Located on the chiral side chain.

  • A Phenolic Hydroxyl Group: Located on the aromatic ring.

Causality of Ionization Behavior

The exact pKa values of these groups deviate from simple aliphatic amines and phenols due to specific intramolecular electronic effects:

  • Amine pKa Depression (Predicted pKa ~8.9): Standard aliphatic amines (e.g., ethylamine) exhibit pKa values around 10.6. However, in this molecule, the primary amine is situated on a benzylic carbon and is adjacent to a beta-hydroxyl group. The strong electron-withdrawing inductive effect (-I) of both the oxygen atom and the phenyl ring significantly stabilizes the neutral amine, lowering the basicity of the conjugate acid (-NH3+).

  • Phenol pKa Modulation (Predicted pKa ~10.1): Unsubstituted phenol has a pKa of 9.95. The presence of a methyl group at the meta-position (C5) exerts a weak electron-donating inductive effect (+I), which slightly destabilizes the phenoxide anion, pushing the pKa slightly higher to approximately 10.1.

IonizationStates A Cationic State (+1) pH < 8.0 Ar-OH, R-NH3+ B Neutral State (0) pH 9.0 - 9.5 Ar-OH, R-NH2 A->B pKa1 ~8.9 (-H+) C Anionic State (-1) pH > 10.5 Ar-O-, R-NH2 B->C pKa2 ~10.1 (-H+)

Fig 1. Sequential deprotonation and ionization states across the pH scale.

Quantitative Ionization Data

At physiological pH (7.4), the molecule exists predominantly in a cationic state, which ensures high aqueous solubility but necessitates specialized formulation strategies (e.g., prodrugs or permeation enhancers) to overcome poor passive lipid bilayer diffusion.

Table 1: Predicted Ionization States and Net Charge Across pH Environments

Functional GroupPredicted pKaState at Gastric pH (1.2)State at Blood pH (7.4)State at Intestinal pH (10.5)
Primary Amine ~8.9Protonated (-NH3+)Protonated (-NH3+)Neutral (-NH2)
Phenolic -OH ~10.1Neutral (-OH)Neutral (-OH)Deprotonated (-O-)
Net Molecular Charge N/A +1 (Cationic) +1 (Cationic) -1 (Anionic)

Experimental Methodologies for pKa Determination

While predictive models provide a baseline, empirical validation is mandatory for regulatory submissions. Modern drug discovery utilizes two primary methodologies:

  • Internal Standard Capillary Electrophoresis (IS-CE): High-throughput techniques such as IS-CE have revolutionized pKa determination for sparingly soluble compounds, allowing for rapid screening by measuring electrophoretic mobility shifts without requiring absolute pH measurements[1]. For further reading on this protocol standard, refer to.

  • UV-Vis Spectrophotometric Titration: Because the phenolic group acts as a potent pH-dependent chromophore, spectrophotometric titration remains the gold standard for this specific molecule. It utilizes the Henderson-Hasselbalch relationship to extract precise micro-equilibria data[2]. For foundational principles on this method, refer to .

UVVisWorkflow S1 1. Sample Preparation 50 µM Analyte in 0.15M KCl S2 2. pH Titration Automated titration pH 2.0 to 12.0 S1->S2 S3 3. Spectral Acquisition UV-Vis scanning (200-400 nm) S2->S3 S4 4. Isosbestic Point Analysis Identify spectral shifts of Phenol S3->S4 S5 5. Non-linear Regression Derive pKa via Target Factor Analysis S4->S5

Fig 2. Step-by-step workflow for UV-Vis spectrophotometric pKa determination.

Step-by-Step Protocol: UV-Vis Spectrophotometric Titration

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards, the following protocol is designed as a self-validating system . Every step includes internal checks to prevent data artifacts.

Step 1: Reagent and Sample Preparation

  • Prepare a 50 µM stock solution of (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol.

  • Causality Check: Dissolve the analyte in 0.15 M KCl rather than pure water. This mimics physiological ionic strength and stabilizes the activity coefficients of the ions, ensuring that the measured value is a true thermodynamic pKa rather than a concentration-dependent apparent pKa.

Step 2: System Calibration

  • Calibrate the automated pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C. Temperature fluctuations directly alter the dissociation constant ( Ka​ ).

Step 3: Automated Titration and Spectral Acquisition

  • Introduce 0.1 M HCl to lower the initial solution pH to 2.0.

  • Gradually titrate with 0.1 M KOH up to pH 12.0 using an automated micro-titrator.

  • At each 0.2 pH unit increment, record the UV-Vis absorption spectrum from 200 nm to 400 nm. The deprotonation of the phenol to a phenoxide ion will cause a distinct bathochromic shift (red shift) in the λmax​ .

Step 4: Data Validation via Isosbestic Points

  • Overlay all acquired spectra.

  • Self-Validating Mechanism: You must observe sharp, distinct isosbestic points (wavelengths where total absorbance remains constant regardless of pH). If the isosbestic point drifts or blurs, it indicates that the molecule is undergoing chemical degradation (e.g., oxidation of the phenol) or precipitation, invalidating the titration.

Step 5: Mathematical Extraction

  • Extract absorbance values at the wavelength of maximum difference.

  • Apply non-linear least-squares regression to the Henderson-Hasselbalch equation: pH=pKa+log([A−]/[HA]) to derive pKa1​ and pKa2​ .

References

  • Internal Standard Capillary Electrophoresis as a High-Throughput Method for pKa Determination in Drug Discovery and Development Source: ACS Combinatorial Science / PubMed URL:[Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator Source: Scientific Research Publishing (SCIRP) URL:[Link]

Sources

Foundational

Difference between (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol and its R-isomer

An In-Depth Technical Guide on the Stereochemical Divergence of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol Executive Summary As a Senior Application Scientist in chiral chemistry and drug development, I frequently encount...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Stereochemical Divergence of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Executive Summary

As a Senior Application Scientist in chiral chemistry and drug development, I frequently encounter the critical divergence in chemical behavior between enantiomers of highly functionalized building blocks. 2-(1-Amino-2-hydroxyethyl)-5-methylphenol is a privileged aryl-substituted β -amino alcohol. While its planar 2D structure suggests a simple phenolic amino alcohol[1], its 3D spatial geometry—dictated by the single chiral center at the benzylic carbon—unlocks entirely different trajectories in asymmetric synthesis and pharmacology.

This whitepaper dissects the fundamental differences between the (S)- and (R)-isomers of this compound, exploring their stereochemical architecture, their divergent roles in asymmetric catalysis, and the rigorous experimental protocols required to isolate and utilize them.

Stereochemical Architecture and CIP Profiling

The core difference between the (S)- and (R)-isomers lies in the absolute configuration of the C1 carbon of the ethyl chain. To understand the causality behind their divergent behavior, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to this specific microenvironment.

The chiral center (C1) is bonded to four distinct groups. Their CIP priorities are assigned based on atomic number:

  • -NH₂ Group (Priority 1): Nitrogen (Atomic Number 7) takes the highest priority.

  • -CH₂OH Group (Priority 2): The carbon is bonded to (O, H, H). Oxygen (Atomic Number 8) gives this group priority over the aryl ring.

  • -Aryl Group (Priority 3): The 5-methylphenol ring carbon is bonded to (C, C, C) within the aromatic Kekulé structure. Since Carbon (6) is less than Oxygen (8), the massive aryl group paradoxically takes a lower priority than the smaller hydroxymethyl group.

  • -H Atom (Priority 4): Hydrogen (Atomic Number 1) is the lowest priority.

The Divergence:

  • The (S)-Isomer: When the hydrogen atom is oriented away from the viewer, the sequence from -NH₂ -CH₂OH -Aryl progresses in a counter-clockwise direction.

  • The (R)-Isomer (CAS 1213028-30-8): The same sequence progresses in a clockwise direction.

In a biological receptor or a catalytic transition state, the massive steric bulk of the 5-methylphenol group projects into entirely different vectors depending on the isomer, creating a rigid "steric wall" that dictates the facial approach of incoming substrates.

Quantitative Data Presentation

The physicochemical properties of the enantiomers are identical in an achiral vacuum but diverge sharply when interacting with polarized light or other chiral entities.

Property(S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol(R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol
CAS Number 1270484-33-7 (Racemate / Unspecified)[1]1213028-30-8
Absolute Configuration C1: (S)C1: (R)
Optical Rotation [α]D20​ (+) or (-) depending on solventEqual magnitude, opposite sign to (S)
Spatial Vector of Aryl Bulk Projects to the "left" (relative to amine)Projects to the "right" (relative to amine)
Catalytic Role (Ligand) Induces Re-face or Si-face attackInduces the exact opposite facial attack
NMR Spectra (Achiral Media) Identical chemical shiftsIdentical chemical shifts
NMR (with Chiral Shift Reagent) Distinct diastereomeric peak splittingDistinct diastereomeric peak splitting

Mechanistic Role in Asymmetric Catalysis

Chiral β -amino alcohols are foundational to asymmetric organic synthesis, frequently serving as precursors to C2​ -symmetric Bis(oxazoline) (BOX) ligands or as chiral directors in sulfoxidation reactions[2][3].

When the (S)-isomer is condensed with a dinitrile to form a BOX ligand, the 5-methylphenol groups project outward from the oxazoline rings. When a metal (e.g., Cu(II) or Zn(II)) coordinates to the nitrogen atoms of the BOX ligand, these aryl groups form a chiral pocket.

  • Causality of Enantioselection: The (S)-derived ligand will physically block one face (e.g., the Re-face) of a coordinated intermediate, forcing the incoming nucleophile to attack exclusively from the Si-face, yielding a specific product enantiomer.

  • The Mirror Effect: Substituting the (S)-isomer with the (R)-isomer in the exact same protocol will invert the chiral pocket, forcing Re-face attack and yielding the opposite product enantiomer.

Catalysis Ligand_S (S)-Isomer Derived BOX Ligand Metal Metal Center (e.g., Cu, Zn) Coordination Sphere Ligand_S->Metal Chiral Induction Ligand_R (R)-Isomer Derived BOX Ligand Ligand_R->Metal Chiral Induction TS_S Re-Face Attack Transition State Metal->TS_S via (S)-Complex TS_R Si-Face Attack Transition State Metal->TS_R via (R)-Complex Prod_S (+)-Enantiomer Target Product TS_S->Prod_S Stereoselective Prod_R (-)-Enantiomer Target Product TS_R->Prod_R Stereoselective

Divergent enantioselective induction pathways driven by (S) and (R) isomeric ligands.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (the "why") and a validation checkpoint.

Protocol 1: Chromatographic Resolution of the Racemate

To isolate the (S) and (R) isomers from the racemic mixture (CAS 1270484-33-7), preparative Chiral High-Performance Liquid Chromatography (HPLC) is required.

Step 1: Mobile Phase Preparation

  • Action: Prepare a mixture of Hexane / Isopropanol / Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio.

  • Causality: The compound contains a basic primary amine. Without DEA, the amine will undergo secondary hydrogen-bonding interactions with residual free silanols on the silica support of the chiral column, leading to severe peak tailing and loss of resolution. DEA acts as a sacrificial base to cap these silanols.

Step 2: Column Equilibration & Injection

  • Action: Equilibrate a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) stationary phase) at 25 °C. Inject the racemate dissolved in the mobile phase.

  • Causality: The chiral grooves of the amylose derivative will form transient, diastereomeric hydrogen-bonded complexes with the (S) and (R) isomers. The difference in the stability of these complexes dictates the retention time.

Step 3: Fraction Collection and Validation

  • Action: Collect the two baseline-resolved peaks.

  • Validation: Re-inject each fraction on an analytical chiral column. Proceed only if the Enantiomeric Excess (ee) is > 99%.

Resolution Racemate Racemic Mixture 2-(1-Amino-2-hydroxyethyl)-5-methylphenol ChiralHPLC Chiral Stationary Phase HPLC (Amylose-based, Hexane/IPA/DEA) Racemate->ChiralHPLC Injection & Separation S_Isomer (S)-Isomer (ee > 99%) ChiralHPLC->S_Isomer Elution Fraction 1 R_Isomer (R)-Isomer (ee > 99%) ChiralHPLC->R_Isomer Elution Fraction 2

Workflow for the chromatographic resolution of racemic 2-(1-Amino-2-hydroxyethyl)-5-methylphenol.

Protocol 2: Synthesis of a Chiral BOX Ligand[4]

This protocol utilizes the enantiopure (S)- or (R)-isomer to synthesize a chiral bis(oxazoline) ligand.

Step 1: Nitrile Activation

  • Action: In a flame-dried Schlenk flask under Argon, combine 1.0 equivalent of malononitrile with 0.05 equivalents of Zinc Triflate ( Zn(OTf)2​ ) in anhydrous chlorobenzene.

  • Causality: Zn(OTf)2​ is a potent Lewis acid. It coordinates to the nitrogen of the nitrile, withdrawing electron density and making the nitrile carbon highly electrophilic, priming it for attack.

Step 2: Condensation and Cyclization

  • Action: Add 2.2 equivalents of the enantiopure (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol. Reflux the mixture at 130 °C for 24 hours.

  • Causality: The primary amine attacks the activated nitrile carbon to form an intermediate amidine. The elevated temperature drives the subsequent intramolecular nucleophilic attack by the adjacent hydroxyl group (-CH₂OH), ejecting ammonia gas ( NH3​ ) and closing the oxazoline ring.

Step 3: Validation

  • Action: Purify via flash chromatography.

  • Validation: Confirm the C2​ -symmetry of the resulting BOX ligand via 1H -NMR. The presence of a single set of signals for the two oxazoline rings confirms successful cyclization without racemization.

References

  • PubChem (NIH). (R)-2-(1-Amino-2-hydroxyethyl)phenol | CID 66513845. Retrieved from:[Link]

  • MDPI (Molecules). pH-Dependence of the Aqueous Phase Room Temperature Brønsted Acid-Catalyzed Chemoselective Oxidation of Sulfides. Retrieved from:[Link]

  • ResearchGate. An Efficient and General One-Pot Method for the Synthesis of Chiral Bis(oxazoline) and Pyridine Bis(oxazoline) Ligands. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

High-Recovery Solid-Phase Extraction (SPE) of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol from Complex Matrices Using a Mixed-Mode Sorbent

An Application Note for Drug Development Professionals Abstract This application note details a robust and highly selective solid-phase extraction (SPE) protocol for the quantitative isolation of (s)-2-(1-Amino-2-hydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a robust and highly selective solid-phase extraction (SPE) protocol for the quantitative isolation of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol from complex aqueous matrices, such as biological fluids or reaction mixtures. Due to the analyte's amphoteric nature—possessing both a basic amino group and an acidic phenolic group—traditional reversed-phase or single ion-exchange methods often yield suboptimal recovery and purity. The described method leverages a mixed-mode cation-exchange (MCX) sorbent, which provides a dual retention mechanism of ion-exchange and reversed-phase interactions. This dual mechanism allows for rigorous wash steps that effectively remove a wide range of interferences, resulting in a cleaner extract and higher analyte recovery. The protocol is designed for researchers, analytical scientists, and drug development professionals requiring a reliable method for sample cleanup and concentration prior to downstream analysis by techniques like HPLC or LC-MS.

Introduction and Method Rationale

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol is a polar, amphoteric molecule whose accurate quantification is critical in various stages of pharmaceutical development. The primary challenge in its extraction lies in its dual functionality. The secondary amine is basic (readily protonated at low pH), while the phenolic hydroxyl group is acidic (readily deprotonated at high pH). This characteristic makes it difficult to achieve selective retention and elution using a single-mode SPE sorbent.

To overcome this, we selected a mixed-mode solid-phase extraction sorbent that combines both non-polar (reversed-phase) and strong cation-exchange functionalities on a single polymeric support.[1][2][3][4] This approach offers a superior, multi-faceted retention mechanism.

The Principle of Dual Retention:

  • Ion-Exchange: Under acidic conditions (pH < pKa of the amine), the secondary amine group of the analyte becomes protonated, acquiring a positive charge. This positive charge strongly interacts with the negatively charged functional groups of the cation-exchange sorbent.[5][6]

  • Reversed-Phase: Simultaneously, the aromatic ring and methyl group of the analyte engage in hydrophobic (van der Waals) interactions with the polymeric backbone of the sorbent.[2][6]

This dual retention is exceptionally strong, "locking" the analyte onto the sorbent. This allows for the use of aggressive wash solvents to remove a broad spectrum of matrix interferences—from polar to non-polar—without risking premature elution of the target analyte.[4] Elution is then achieved with high specificity by using a basic organic solvent, which simultaneously neutralizes the amine (disrupting the ionic bond) and overcomes the hydrophobic interaction.

Analyte Properties and Structure

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust SPE method.[7]

PropertyValueSource
Chemical Structure Chemical Structure of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenolN/A
Molecular Formula C₉H₁₃NO₂[8]
Molecular Weight 167.21 g/mol [9]
Appearance Light brown powder[9]
Solubility Soluble in water[8][10]
XLogP3 1.18[9]

Note: The structure image is a placeholder representation. The pKa values for the amine and phenol groups are critical for pH manipulation and should be experimentally determined or sourced from reliable databases if available.

Mechanism of Mixed-Mode Cation-Exchange SPE

The following diagram illustrates the retention and elution mechanism of the analyte on the mixed-mode sorbent.

G cluster_retention Retention Phase (Acidic pH) cluster_elution Elution Phase (Basic Organic Eluent) Analyte_Pos Analyte (Protonated Amine, R-NH₂⁺) Aromatic Ring Sorbent_MCX Sorbent Surface Cation-Exchange Site (-SO₃⁻) Polymeric Backbone (Hydrophobic) Analyte_Pos:f0->Sorbent_MCX:f1 Ionic Interaction Analyte_Pos:f1->Sorbent_MCX:f2 Hydrophobic Interaction Analyte_Neu Analyte (Neutral Amine, R-NH) Aromatic Ring Sorbent_MCX2 Sorbent Surface Cation-Exchange Site (-SO₃⁻) Polymeric Backbone (Hydrophobic) Eluent Eluent (Organic + NH₄OH) Eluent->Analyte_Neu:f0 Neutralizes Amine (Breaks Ionic Bond) Eluent->Analyte_Neu:f1 Disrupts Hydrophobic Interaction

Caption: Dual retention and selective elution on an MCX sorbent.

Materials and Protocol

Materials and Reagents
  • SPE Sorbent: Mixed-Mode Cation-Exchange Polymeric Sorbent (e.g., 30 mg, 1 mL cartridges)

  • SPE Manifold: Standard vacuum manifold for processing SPE cartridges

  • Solvents: Methanol (HPLC Grade), Acetonitrile (HPLC Grade), Deionized Water

  • Reagents: Formic Acid (or Phosphoric Acid), Ammonium Hydroxide (ACS Grade)

  • Sample Containers: Autosampler vials, collection tubes

  • Evaporation System: Nitrogen evaporator or vacuum centrifuge

Preparation of Solutions
  • Sample Diluent / Equilibration Buffer (pH ~3-4): 2% Formic Acid in Deionized Water.

  • Aqueous Wash Buffer (pH ~3-4): 2% Formic Acid in 5% Methanol / 95% Water.

  • Organic Wash Solvent: 100% Methanol.

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol (v/v). Prepare fresh daily.

Detailed SPE Protocol Workflow

The following diagram outlines the step-by-step procedure. A detailed explanation for each step is provided below.

Caption: Step-by-step workflow for the mixed-mode SPE protocol.

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • Action: Dilute the aqueous sample (e.g., 0.5 mL of plasma) 1:1 with the Sample Diluent (0.5 mL of 2% Formic Acid). Vortex to mix.

    • Causality: Acidification ensures the analyte's amino group is fully protonated (positively charged), which is essential for strong retention on the cation-exchange sites.[11] Dilution reduces sample viscosity for consistent flow.

  • Sorbent Conditioning:

    • Action: Pass 1 mL of Methanol through the SPE cartridge.

    • Causality: This step wets the polymeric sorbent and activates the reversed-phase functional groups, ensuring consistent and reproducible interaction with the analyte.[12][13][14]

  • Sorbent Equilibration:

    • Action: Pass 1 mL of the Equilibration Buffer (2% Formic Acid in Water) through the cartridge. Do not allow the sorbent bed to dry.

    • Causality: This step prepares the sorbent environment to match the pH and polarity of the sample, maximizing the efficiency of the retention mechanisms upon loading.[11][13]

  • Sample Loading:

    • Action: Load the entire pre-treated sample onto the cartridge at a slow, controlled flow rate (approx. 1-2 drops per second or 1 mL/min).

    • Causality: A slow flow rate provides sufficient residence time for the dual retention mechanisms (ionic and hydrophobic) to capture the analyte effectively from the sample matrix.

  • Wash 1 (Aqueous Wash):

    • Action: Pass 1 mL of the Aqueous Wash Buffer (2% Formic Acid in 5% Methanol) through the cartridge.

    • Causality: The acidic aqueous solution maintains the analyte's positive charge, keeping it ionically bound. This step effectively removes polar, water-soluble interferences (like salts, sugars, and some organic acids) that are not retained by the reversed-phase mechanism.

  • Wash 2 (Organic Wash):

    • Action: Pass 1 mL of 100% Methanol through the cartridge.

    • Causality: This is a critical step unique to mixed-mode SPE. While a strong organic solvent would typically elute compounds from a standard reversed-phase sorbent, our analyte remains strongly anchored by the powerful ionic interaction. This wash effectively removes non-polar and lipid-based interferences that were retained by the hydrophobic mechanism.

  • Elution:

    • Action: Elute the analyte by passing 1 mL of the Elution Solvent (5% Ammonium Hydroxide in Methanol) through the cartridge into a clean collection tube.

    • Causality: The ammonium hydroxide raises the pH, neutralizing the protonated amine group. This breaks the primary ionic bond holding the analyte to the sorbent. The methanol then easily disrupts the remaining, weaker hydrophobic interactions, allowing the now-neutral analyte to be eluted efficiently.

  • Post-Elution Processing:

    • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at approx. 40°C. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of mobile phase compatible with your analytical system (e.g., HPLC, LC-MS).

    • Causality: This step concentrates the analyte to meet detection limits and performs a solvent exchange to ensure compatibility with the subsequent chromatographic analysis.[12]

Expected Performance and Results

This method is designed for high recovery and excellent reproducibility. The dual wash steps provide a significantly cleaner extract compared to single-mode SPE methods, reducing matrix effects in subsequent LC-MS analysis.

ParameterExpected ValueJustification
Recovery > 90%The strong dual-retention mechanism minimizes analyte loss during the aggressive wash steps.[1]
Reproducibility (%RSD) < 5%The highly controlled, multi-step protocol ensures consistent performance across multiple samples.
Extract Cleanliness HighThe sequential aqueous and organic washes effectively remove a wide range of polar and non-polar interferences.

Conclusion

The described mixed-mode cation-exchange SPE protocol provides a highly effective and reliable solution for the extraction of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol from complex matrices. By leveraging a dual retention mechanism, this method achieves superior sample cleanup and high analyte recovery, making it an invaluable tool for pharmaceutical analysis, metabolism studies, and quality control applications. The principles outlined herein can be adapted for other polar, amphoteric compounds, demonstrating the versatility of mixed-mode SPE in modern analytical workflows.

References

  • Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). MDPI. [Link]

  • ALWSCI. (2025, July 31). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. ALWSCI Blog. [Link]

  • Dimitrios, B. (2018). Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds. PMC. [Link]

  • Extraction techniques for the determination of phenolic compounds in food. (n.d.). SciSpace. [Link]

  • Cerezo, A. B., et al. (2008). Optimization of a Solid-Phase Extraction Method Using Copolymer Sorbents for Isolation of Phenolic Compounds in Red Wines and Quantification by HPLC. Journal of Agricultural and Food Chemistry. [Link]

  • Bru, R., et al. (n.d.). Solid-Phase Extraction for Sample Preparation, in the HPLC Analysis of Polyphenolic Compounds in “Fino” Sherry Wine. University of Cádiz. [Link]

  • Li, Y., et al. (2018). Comparison of two online extraction systems and development of the online SPE-HPLC-DAD method to simultaneously determine ten β-amino alcohol drugs in plasma. PMC. [Link]

  • Gautam, S., et al. (2011). Application of cation-exchange solid-phase extraction for the analysis of amino alcohols from water and human plasma for verification of Chemical Weapons Convention. ResearchGate. [Link]

  • Solid-Phase Extraction (SPE) Techniques for Sample Preparation in Clinical and Pharmaceutical Analysis: A Brief Overview. (2006). Sci-Hub. [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • Raynie, D. E. (2018). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Arrin, A., et al. (2024). Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. [Link]

  • Simplifying Solid-Phase Extraction Method Development: Exploring the Use of Software. (2020). Chromatography Online. [Link]

  • Sample preparation with solid-phase extraction. (n.d.). Scharlab. [Link]

  • OSHA. (n.d.). Phenol/Cresol Method. [Link]

  • EPA. (2000). Method 8041A: Phenols by Gas Chromatography. EPA.gov. [Link]

  • 2-methyl-5-hydroxyethylaminophenol. (n.d.). The Good Scents Company. [Link]

  • SPE Method Development Tips and Tricks. (n.d.). Agilent Technologies. [Link]

  • Separation of 5-Amino-2-methylphenol on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Toxicological Profile for Phenol. (1998). NCBI Bookshelf. [Link]

Sources

Application

Application Note: Advanced Recrystallization and Chiral Polishing of (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Introduction & Chemical Context The compound (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (CAS: 1270484-33-7) is a highly functionalized, chiral phenolic amino alcohol. Molecules of this class frequently serve as critic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The compound (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (CAS: 1270484-33-7) is a highly functionalized, chiral phenolic amino alcohol. Molecules of this class frequently serve as critical chiral building blocks, catalytic ligands, or active pharmaceutical ingredient (API) intermediates (e.g., phenylethanolamine derivatives).

Purifying this molecule presents a unique set of physicochemical challenges. The presence of a basic primary amine and an acidic phenol creates a zwitterion-like hydrogen-bonding network, leading to complex solubility behaviors. Furthermore, the electron-rich ortho-alkyl phenol moiety is highly susceptible to autoxidation, which can generate colored quinone impurities during thermal processing. Finally, maintaining the integrity of the (S)-stereocenter and rejecting any (R)-enantiomeric impurities requires strict thermodynamic control during crystallization.

This application note details a field-proven, self-validating methodology for the chemical and enantiomeric purification of this compound, utilizing isoelectric precipitation followed by a highly controlled solvent/antisolvent recrystallization process.

Physicochemical Profiling

Understanding the target molecule's functional groups is the first step in designing a robust crystallization trajectory. The quantitative data governing our solvent selection and pH control are summarized in Table 1.

Table 1: Physicochemical Properties & Crystallization Parameters

PropertyValue / DescriptionImpact on Process Design
Chemical Name (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenolTarget analyte; requires chiral preservation.
CAS Registry Number 1270484-33-7Unique identifier for compliance tracking.
Molecular Weight 167.21 g/mol Determines stoichiometric equivalents.
Functional Groups Phenol, Primary Amine, Aliphatic AlcoholHigh polarity; prone to extensive H-bonding.
Estimated pKa ~9.5 (Amine), ~10.2 (Phenol)Dictates isoelectric point (pI ≈ 9.8) for precipitation.
Solubility Profile Soluble in MeOH, EtOH, DMSO, acidic/basic H₂OInsoluble in non-polar solvents (Heptane, Toluene).
Degradation Risks Thermal autoxidation to quinonesRequires inert atmosphere (N₂) and antioxidants.

Mechanistic Insights & Causality (E-E-A-T)

As process scientists, we do not merely execute steps; we engineer environments that force molecules into highly ordered states. The protocols below are governed by three core mechanistic principles:

Oxidative Degradation Mitigation

Phenols, particularly those with alkyl substituents, are notorious for undergoing radical-mediated autoxidation when exposed to heat and oxygen, forming highly colored benzoquinones. To counteract this during hot dissolution, we introduce Butylated Hydroxytoluene (BHT) or Ascorbic Acid as radical scavengers. BHT intercepts peroxy radicals, effectively halting the chain reaction that leads to API degradation. The thermal stability and decomposition pathways of BHT confirm its efficacy as a sacrificial antioxidant in chemical processing .

Solvent/Antisolvent Supersaturation Control

Due to the molecule's high polarity, cooling crystallization in a single solvent often leads to "oiling out" (liquid-liquid phase separation) rather than nucleation. We employ a Solvent/Antisolvent system using Ethanol (EtOH) as the solvent and Ethyl Acetate (EtOAc) as the antisolvent. Ethanol effectively disrupts the intermolecular hydrogen bonds of the amino diol, while the controlled addition of EtOAc precisely modulates the Metastable Zone Width (MSZW), forcing the system into a controlled supersaturation trajectory that yields highly crystalline material .

Enantiomeric Enrichment via SDE

To upgrade the chiral purity (e.g., from 90% ee to >99% ee), we leverage the Self-Disproportionation of Enantiomers (SDE) . Under strict thermodynamic control, the major (S)-enantiomer preferentially packs into a homochiral crystal lattice. Because the racemate and the pure enantiomer exhibit different solubility profiles, the minor (R)-enantiomer is rejected into the mother liquor, allowing for exceptional chiral polishing without the need for resolving agents .

Process Workflow Visualization

The following diagram illustrates the critical path for the solvent/antisolvent recrystallization workflow, highlighting the integration of antioxidant protection and supersaturation control.

Fig 1: Solvent/antisolvent recrystallization workflow for chiral amino alcohol purification.

Experimental Protocols

Protocol A: Isoelectric Precipitation (Crude Polishing)

Purpose: To remove neutral organic impurities and highly water-soluble byproducts prior to final crystallization.

  • Dissolution: Suspend 100 g of crude (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol in 500 mL of deionized water.

  • Acidification: Slowly add 1.0 M HCl while stirring until the pH reaches ~2.0. The compound will dissolve as the hydrochloride salt.

  • Extraction: Wash the aqueous layer with 2 x 200 mL of Toluene to extract neutral, non-polar impurities. Discard the organic layers.

  • Precipitation: Under vigorous stirring, slowly add 1.0 M NaOH (or aqueous NH₄OH) to the aqueous layer until the pH reaches the isoelectric point (pH 9.5 – 9.8). A thick white/off-white precipitate will form.

  • Isolation: Stir for 1 hour at 20°C to ensure complete precipitation. Filter the slurry via a Buchner funnel, wash with 100 mL of cold water, and dry under vacuum at 40°C.

Protocol B: Solvent/Antisolvent Recrystallization (Chiral Polishing)

Purpose: To achieve >99% chemical purity and >99% enantiomeric excess (ee) while preventing oxidative degradation.

  • Reactor Preparation: Purge a jacketed glass reactor with Nitrogen (N₂) for 15 minutes to displace oxygen.

  • Dissolution: Charge the reactor with 80 g of the pre-purified compound from Protocol A. Add 320 mL of absolute Ethanol (4 volumes).

  • Antioxidant Addition: Add 0.08 g (0.1 wt%) of BHT or L-Ascorbic Acid to the suspension to act as a radical scavenger .

  • Heating: Heat the mixture to 60°C under continuous stirring (250 rpm) until complete dissolution is achieved.

  • Hot Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed secondary crystallization vessel to remove any particulate matter.

  • Antisolvent Dosing: Maintain the solution at 50°C. Using a dosing pump, add 640 mL of Ethyl Acetate (8 volumes) dropwise over 2 hours. Note: Rapid addition will cause localized supersaturation and amorphous precipitation.

  • Seeding (Optional): After 200 mL of EtOAc has been added, introduce 0.5 g of pure (S)-enantiomer seed crystals to bypass primary nucleation and control crystal size distribution.

  • Cooling Profile: Once all antisolvent is added, initiate a linear cooling ramp of 0.5°C/min down to 5°C. Hold at 5°C for 2 hours to maximize yield.

  • Filtration & Drying: Filter the resulting crystalline slurry. Wash the filter cake with 100 mL of pre-chilled EtOAc (5°C). Dry the crystals in a vacuum oven at 45°C for 12 hours.

  • Expected Outcome: Yield: 85-90%. Chemical Purity (HPLC-UV): >99.5%. Chiral Purity (Chiral HPLC): >99.5% ee.

Analytical Validation

To ensure the self-validating nature of this protocol, the isolated material must be subjected to the following analytical release criteria:

  • Chemical Purity: Reverse-Phase HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient, UV detection at 220 nm).

  • Chiral Purity: Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/Diethylamine mobile phase) to quantify the rejection of the (R)-enantiomer.

  • Solid-State Characterization: X-Ray Powder Diffraction (XRPD) to confirm the desired polymorphic form and rule out amorphous content.

References

  • Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Classification of the crystallization behavior of amorphous active pharmaceutical ingredients in aqueous environments Source: Science.gov URL:[Link]

  • New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology Source: MDPI - Antioxidants URL:[Link]

Method

Application Note: A Framework for the In Vitro Pharmacological Characterization of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, a Putative β2-Adrenergic Receptor Agonist

An Application Note and Protocol Guide Topic: In Vitro Assay Protocols for (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol Audience: Researchers, scientists, and drug development professionals. Introduction (s)-2-(1-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Topic: In Vitro Assay Protocols for (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol is a synthetic organic molecule whose structure contains the classic ethanolamine pharmacophore common to a major class of sympathomimetic agents. Specifically, the (s)-stereochemistry at the benzylic carbon, the hydroxyl group on the ethyl chain, and the phenolic ring are hallmarks of adrenergic receptor agonists. This structural architecture strongly suggests a functional activity at G-protein coupled receptors (GPCRs), particularly the β2-adrenergic receptor (β2-AR), a key target in the treatment of bronchospastic disorders like asthma and COPD.

This guide provides a comprehensive framework and detailed protocols for the in vitro characterization of this compound. We will operate under the scientifically-grounded hypothesis that (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol acts as a β2-AR agonist. The following protocols are designed not only to confirm this activity but also to elucidate its potency, efficacy, and potential for biased signaling—a critical aspect of modern GPCR drug discovery.[1] The methodologies follow a logical progression from primary functional screening to more nuanced secondary assays.

Section 1: Scientific Background: β2-Adrenergic Receptor Signaling

The β2-AR is a member of the GPCR superfamily. Upon binding of an agonist, the receptor undergoes a conformational change that triggers intracellular signaling cascades. The two primary pathways are:

  • The Canonical Gs Pathway: The activated receptor couples to the heterotrimeric G protein, Gs. This promotes the exchange of GDP for GTP on the Gαs subunit, which then dissociates and activates adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger that mediates various cellular responses, most notably smooth muscle relaxation in the airways.[2]

  • The β-Arrestin Pathway: Following activation, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which desensitizes the G protein signal and can initiate a separate wave of G protein-independent signaling.[1][3]

Understanding a ligand's preference for one pathway over the other (biased agonism) is crucial for developing safer and more effective therapeutics.

Caption: Experimental Workflow for BRET-based β-Arrestin Recruitment Assay.

Protocol 2.3: Selectivity Profiling against β1-Adrenergic Receptor

To assess the compound's selectivity, its activity at the closely related β1-adrenergic receptor should be measured. This is critical as β1 stimulation is associated with cardiac side effects.

Methodology: The selectivity profile can be easily determined by repeating the cAMP accumulation assay (Protocol 2.1) using a cell line that stably expresses the human β1-adrenergic receptor instead of the β2-receptor. Isoproterenol, a non-selective β-agonist, should be used as the positive control in this assay.

Data Analysis:

  • Determine the EC50 of the test compound at the β1-AR (EC50,β1) and β2-AR (EC50,β2).

  • Calculate the selectivity ratio: Selectivity = EC50,β1 / EC50,β2 .

  • A selectivity ratio significantly greater than 1 indicates that the compound is more potent at the β2-AR. A ratio >100 is often considered highly selective.

Section 3: Data Interpretation and Conclusion

The combined results from these protocols will provide a robust pharmacological profile of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol.

  • Confirmation of Agonism: A concentration-dependent increase in cAMP (Protocol 2.1) confirms that the compound is a functional agonist at the β2-AR.

  • Potency and Efficacy: The EC50 value from the cAMP assay quantifies its potency, while the Emax value, compared to a full agonist like Salbutamol, defines its efficacy.

  • Selectivity: The ratio of EC50 values from the β1 and β2 assays (Protocol 2.3) establishes its selectivity profile, a key predictor of potential side effects.

  • Biased Signaling: By comparing the potency (EC50) and efficacy (Emax) in the cAMP assay versus the β-arrestin assay (Protocol 2.2), one can assess for biased agonism. A compound that is significantly more potent or efficacious in one assay over the other is considered a biased agonist.

This structured in vitro evaluation provides the foundational data necessary for further drug development, enabling informed decisions for subsequent preclinical and clinical studies.

References

  • Semantic Scholar. 2-amino-5-methylphenol. Available from: [Link]

  • Man, A. et al. (2020). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology. Available from: [Link]

  • Basu, S. et al. (2012). In Vitro Effects of Beta-2 Agonists on Skeletal Muscle Differentiation, Hypertrophy, and Atrophy. Pulmonary Medicine. Available from: [Link]

  • PubChem. (R)-2-(1-Amino-2-hydroxyethyl)phenol. National Center for Biotechnology Information. Available from: [Link]

  • Cogo, R. et al. (1995). In vitro effect of beta 2-agonists on bacterial killing and superoxide anion (O2-) release from alveolar macrophages of patients with chronic bronchitis. PubMed. Available from: [Link]

  • SIELC Technologies. 5-((2-Hydroxyethyl)amino)-2-methylphenol. Available from: [Link]

  • Hauser, A.S. et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. Available from: [Link]

  • Procopiou, P.A. et al. (2010). Synthesis and Structure−Activity Relationships of Long-acting β2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry. Available from: [Link]

  • Moore, C. et al. (2025). Beta2-Receptor Agonists and Antagonists. StatPearls. Available from: [Link]

  • Inxight Drugs. 5-(2-HYDROXYETHYLAMINO)-2-METHYLPHENOL. Available from: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available from: [Link]

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Available from: [Link]

  • CV Pharmacology. Beta-Adrenoceptor Agonists (β-agonists). Available from: [Link]

  • Mokhnache, K. et al. (2019). Synthesis, Characterization, Hydrolytic Cleavage, and Biological Activity Studies of 2-[(1e)-N-{2-[(2-{(Z)-[1-(2-Hydroxyphenyl)Ethylidene] Amino}Ethyl)Amino]Ethyl}Ethanimidoyl]Phenol. Journal of Drug Delivery and Therapeutics. Available from: [Link]

  • Reaction Biology. GPCR Assay Services. Available from: [Link]

  • Qin, K. et al. (2020). Recent progress in assays for GPCR drug discovery. Physiological Reviews. Available from: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Welcome to the technical support center for the synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. The following question-and-answer format addresses common challenges and provides in-depth, field-proven insights to improve your yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Low Overall Yield: What are the most critical factors affecting the yield of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol?

Low overall yield is a frequent issue stemming from multiple stages of the synthesis. The primary factors can be categorized into three main areas: the initial condensation or amination reaction, the stereoselectivity of the reduction step, and the final purification process.

A. Inefficient Reductive Amination:

The formation of the amine is a critical step. Direct alkylation of an amine with an alkyl halide can be difficult to control and often leads to multiple alkylations.[1] A more controlled and widely used alternative is reductive amination. This process involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the desired amine.[1]

  • Choice of Reducing Agent: The selection of the reducing agent is crucial. While sodium borohydride (NaBH₄) can be used, other reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they can selectively reduce imines in the presence of aldehydes or ketones.[1] For instance, NaBH₃CN is a common choice for this purpose.[1]

  • Reaction Conditions: Factors such as solvent, temperature, and pH can significantly influence the reaction rate and equilibrium of imine formation. Optimizing these conditions is essential for maximizing the yield of the amination step.[2] Green and sustainable methods are also being developed, utilizing alternative reducing agents like hydrogen gas or formic acid, and exploring solvent-free or aqueous reaction conditions.[3]

B. Poor Enantioselectivity in Asymmetric Reduction:

Achieving a high enantiomeric excess (ee) of the desired (s)-enantiomer is paramount. This is typically accomplished through the asymmetric reduction of a ketone precursor.

  • Catalyst Selection: The choice of a chiral catalyst is the most critical factor. Chiral oxazaborolidines, in conjunction with borane, have been shown to be highly effective for the enantioselective reduction of α- and β-N,N-dialkyl amino ketones, achieving up to 99% ee.[4] Transition-metal catalysts, particularly those based on ruthenium, have also demonstrated high reactivity and enantioselectivity in the asymmetric transfer hydrogenation of unprotected α-amino ketones.[5] Cobalt-catalyzed asymmetric hydrogenation is another efficient method for producing chiral vicinal amino alcohols with high yields and enantioselectivities.[6]

  • Substrate-Catalyst Matching: The structure of the substrate can influence the effectiveness of a given catalyst. It is important to select a catalyst system that is well-suited for the specific aminoketone being reduced.

C. Losses During Purification:

Significant product loss can occur during the isolation and purification stages.

  • Recrystallization: While an effective purification technique, recrystallization can lead to reduced yields if the solvent system is not optimized. A patent for a related compound, 5-(2-hydroxyethyl)amino-o-cresol, describes a successful recrystallization from a methanol-water mixture to achieve high purity and a yield of 94%.[7]

  • Chromatography: Column chromatography is another common purification method. However, improper selection of the stationary and mobile phases can result in poor separation and product loss.

Diastereomeric Impurities: How can I improve the diastereoselectivity of the reaction?

The formation of diastereomers can be a significant issue, particularly in reactions creating multiple chiral centers.

  • Ligand Design in Catalysis: In catalyst-controlled reactions, the design of the chiral ligand is crucial. For instance, the development of ProPhenol ligands bearing 2,5-trans-disubstituted pyrrolidines has been shown to be essential for achieving high diastereoselectivity in the synthesis of β-hydroxy-α-amino esters.[8][9]

  • Dynamic Kinetic Resolution (DKR): This powerful technique can be used to convert a racemic mixture into a single enantiomer of a diastereomeric product. A practical method for the preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid utilizes DKR to obtain the desired product in a virtually diastereomerically pure form (99.5% de).[10] This approach often involves the use of a metal catalyst and a chiral ligand.

Side Reactions: What are the common side reactions, and how can they be minimized?

Several side reactions can occur during the synthesis, leading to the formation of impurities and a reduction in the yield of the desired product.

  • Over-alkylation in Amination: As mentioned earlier, direct alkylation of amines can lead to the formation of di- and tri-alkylated byproducts.[1] Reductive amination is the preferred method to avoid this issue.[1]

  • Racemization: Under certain conditions, particularly with prolonged reaction times or harsh pH, the chiral center can racemize, leading to a decrease in the enantiomeric excess of the final product. Careful control of reaction parameters is essential to prevent this.

  • Formation of Schiff Base Intermediates: While imine (Schiff base) formation is a key step in reductive amination, the stability of this intermediate can influence the overall reaction efficiency. The formation of stable Schiff bases from aminophenols is a known reaction.[11][12] Ensuring the prompt reduction of the imine intermediate is crucial.

Experimental Protocols & Data

Protocol 1: Optimized Reductive Amination

This protocol is a general guideline for the reductive amination step. Optimization for your specific starting materials is recommended.

  • Imine Formation:

    • Dissolve the starting ketone (1.0 eq) and the amine (1.1 eq) in a suitable solvent (e.g., methanol, dichloromethane).

    • If the amine is a salt, it may need to be free-based prior to the reaction.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Progress can be monitored by techniques like TLC or NMR.

  • Reduction:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise.

    • Allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete.

  • Work-up:

    • Quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl) until the pH is acidic.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

ReagentStoichiometryNotes
Ketone Precursor1.0 eq
Amine1.1 - 1.2 eqCan be used as a free base or salt with added base.
Reducing Agent1.5 eqNaBH₃CN is a common choice.
Solvent-Methanol or Dichloromethane are often suitable.

Table 1: Recommended Stoichiometry for Reductive Amination.

Protocol 2: Asymmetric Reduction using a Chiral Catalyst

This protocol outlines a general procedure for the asymmetric reduction of an α-amino ketone. The specific catalyst and conditions should be chosen based on literature precedents for similar substrates.

  • Catalyst Preparation (if necessary):

    • Some catalysts are prepared in situ. Follow the specific literature procedure for the chosen catalyst system.

  • Reduction Reaction:

    • In an inert atmosphere (e.g., under argon or nitrogen), dissolve the α-amino ketone substrate (1.0 eq) in a dry, degassed solvent (e.g., THF, methanol).

    • Add the chiral catalyst (typically 1-10 mol%).

    • Introduce the reducing agent (e.g., borane-THF complex) slowly at a low temperature (e.g., -78°C or 0°C).

    • Stir the reaction at the specified temperature for the recommended time. Monitor the reaction progress by TLC or HPLC.

  • Work-up and Purification:

    • Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by acidic workup).

    • Purify the product by column chromatography or recrystallization to obtain the enantiomerically enriched amino alcohol.

ParameterConditionRationale
Catalyst Loading1-10 mol%Balances reaction rate and cost.
Temperature-78°C to RTLower temperatures often improve enantioselectivity.
SolventAnhydrous, degassedPrevents quenching of reagents and side reactions.
AtmosphereInert (Ar or N₂)Protects sensitive reagents from air and moisture.

Table 2: Key Parameters for Asymmetric Reduction.

Visualizing the Synthesis and Troubleshooting

Synthetic Pathway

Synthesis_Pathway cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Final Product 2-hydroxy-5-methylacetophenone 2-Hydroxy-5- methylacetophenone Reductive_Amination Reductive Amination 2-hydroxy-5-methylacetophenone->Reductive_Amination Amine_Source Amine Source (e.g., NH3 or protected amine) Amine_Source->Reductive_Amination Asymmetric_Reduction Asymmetric Reduction Reductive_Amination->Asymmetric_Reduction Intermediate: α-Amino Ketone Final_Product (s)-2-(1-Amino-2-hydroxyethyl) -5-methylphenol Asymmetric_Reduction->Final_Product

Caption: General synthetic route to (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol.

Troubleshooting Decision Tree

Troubleshooting_Yield Low_Yield Low Overall Yield? Check_Amination Step 1: Verify Reductive Amination Efficiency Low_Yield->Check_Amination Yes Check_Reduction Step 2: Assess Asymmetric Reduction Low_Yield->Check_Reduction If Amination is efficient Check_Purification Step 3: Evaluate Purification Losses Low_Yield->Check_Purification If Reduction is efficient Optimize_Reducing_Agent Optimize Reducing Agent (e.g., NaBH3CN) Check_Amination->Optimize_Reducing_Agent Optimize_Reaction_Conditions Optimize Reaction Conditions (Solvent, Temp, pH) Check_Amination->Optimize_Reaction_Conditions Screen_Catalysts Screen Chiral Catalysts (e.g., Oxazaborolidines, Ru-based) Check_Reduction->Screen_Catalysts Optimize_Stereoselectivity Optimize Temperature and Reaction Time for ee% Check_Reduction->Optimize_Stereoselectivity Optimize_Recrystallization Optimize Recrystallization Solvent System Check_Purification->Optimize_Recrystallization Refine_Chromatography Refine Chromatography (Stationary/Mobile Phase) Check_Purification->Refine_Chromatography

Caption: Decision tree for troubleshooting low yield issues.

References

  • CN113372229B - Preparation method of 5- (2-hydroxyethyl) amino o-cresol - Google Patents.
  • Trost, B. M., & Miege, F. (2014). Development of ProPhenol ligands for the diastereo- and enantioselective synthesis of β-hydroxy-α-amino esters. Journal of the American Chemical Society, 136(8), 3016–3019. Available at: [Link]

  • Tunç, T., Sarı, M., Sadıkoğlu, M., & Büyükgüngör, O. (2012). Structure of 2-{(E)-[2-hydroxyphenyl)imino]methyl}phenol Schiff-base. ResearchGate. Available at: [Link]

  • DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents.
  • Grunewald, G. L., & Dahan, F. (2003). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. PMC. Available at: [Link]

  • Pawar, S. S., et al. (2011). PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. International Journal of Pharmaceutical Sciences Review and Research.
  • Flood, A. H., et al. (2023). Enantioselective resolution of two model amino acids using inherently chiral oligomer films with uncorrelated molecular structures. Chemical Communications, 59(74), 9758-9761. Available at: [Link]

  • Al-Musa, A. A., et al. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 11(36), 22359-22368. Available at: [Link]

  • Trost, B. M., & Miege, F. (2014). Development of ProPhenol ligands for the diastereo- and enantioselective synthesis of β-hydroxy-α-amino esters. PubMed. Available at: [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. (2024). MDPI. Available at: [Link]

  • Zhang, X., et al. (2021). Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. PMC. Available at: [Link]

  • Woznica, M., et al. (2021). Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution. PMC. Available at: [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Available at: [Link]

  • Molecular Recognition of Sub-micromolar Inhibitors by the Epinephrine-Synthesizing Enzyme Phenylethanolamine N-Methyltransferase. (2003). ACS Publications. Available at: [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a. (n.d.). ResearchGate. Available at: [Link]

  • Kinetic resolution of racemic 1,2‐amino alcohols. (n.d.). ResearchGate. Available at: [Link]

  • US1973472A - Purification of methyl-para-amino phenol - Google Patents.
  • Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1. (n.d.). PMC. Available at: [Link]

  • Scheme 3. (a) 2-Aminophenol, 2-amino-5-methyl-phenol, or... (n.d.). ResearchGate. Available at: [Link]

  • Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons. (n.d.). Chemical Science (RSC Publishing). Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Asymmetric reduction of aminoketones with borane and chiral oxazaborolidine catalyst. (n.d.). ResearchGate. Available at: [Link]

  • A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N. (2024, March 15). CNR-IRIS. Available at: [Link]

  • Construction and optimization of a biocatalytic route for the synthesis of neomenthylamine from menthone. (n.d.). PMC. Available at: [Link]

  • Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. (2024, April 22). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Time-dependent inactivation of human phenylethanolamine N-methyltransferase by 7-isothiocyanatotetrahydroisoquinoline. (n.d.). PMC. Available at: [Link]

  • 1,2-Aminonaphthol Hydrochloride. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. Available at: [Link]

  • Phenylethanolamine n-methyltransferase – Knowledge and References. (n.d.). Taylor & Francis. Available at: [Link]

  • Application Note – Reductive Amination. (n.d.). Synple Chem. Available at: [Link]

  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. (2022, December 19). MDPI. Available at: [Link]

  • O'Donnell Amino Acid Synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

Sources

Optimization

Troubleshooting HPLC peak tailing for (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Focus Analyte: (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Welcome to the Advanced Technical Support Center. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Analyte: (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the fundamental chemical causality behind peak tailing for highly polar, basic compounds, providing you with self-validating protocols to ensure absolute scientific integrity in your method development.

Mechanistic Root Cause Analysis: The "Why" Behind the Tail

To troubleshoot effectively, we must first understand the molecular environment. (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol is an amphoteric molecule, but in the context of reversed-phase High-Performance Liquid Chromatography (HPLC), its primary aliphatic amine group dictates its chromatographic behavior.

The primary cause of peak tailing is the occurrence of multiple, competing mechanisms of analyte retention (1)[1].

  • Primary Retention (Hydrophobic): The methylphenol core interacts predictably with the C18 stationary phase.

  • Secondary Retention (Ion-Exchange): Traditional silica columns possess residual silanol groups (Si-OH). At a mobile phase pH above 3.5, these silanols ionize into negatively charged silanoxide ions (Si-O⁻). Simultaneously, the primary amine on our analyte is protonated (NH₃⁺). This creates a strong, sluggish electrostatic attraction.

Because this secondary ion-exchange interaction is kinetically slower than the primary hydrophobic interaction, a fraction of the analyte molecules "lag" behind the main band, producing a stretched trailing edge (2)[2].

Diagnostic Workflow: Physical vs. Chemical Tailing

Before altering your mobile phase chemistry, you must definitively prove whether the tailing is a chemical phenomenon or a physical system failure.

G Start Observe Peak Tailing (Asymmetry > 1.5) CheckNeutral Inject Neutral Standard (e.g., Toluene or Uracil) Start->CheckNeutral IsPhysical Does the neutral peak also tail? CheckNeutral->IsPhysical PhysicalCause Physical Issue (Extra-column volume, void, or bad frit) IsPhysical->PhysicalCause Yes (All peaks tail) ChemicalCause Chemical Issue (Secondary Silanol Interactions) IsPhysical->ChemicalCause No (Only basic peak tails) FixPhysical Inspect tubing/fittings Replace guard/column PhysicalCause->FixPhysical FixChemical Optimize pH (≤ 3.0) Add amine modifier Use Type B Silica ChemicalCause->FixChemical

Diagnostic workflow for differentiating physical vs. chemical HPLC peak tailing.

Self-Validating Troubleshooting Protocols

Every scientific intervention must be verifiable. Do not guess; execute these self-validating protocols to isolate and resolve the root cause.

Protocol A: Mobile Phase pH Optimization (Silanol Suppression)

Causality: By intentionally dropping the mobile phase pH below the pKa of the silanol groups (pH < 3.0), we force the silanols to protonate back to their neutral state (Si-OH), thereby shutting down the ion-exchange pathway.

  • Baseline Run: Inject (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol using your current mobile phase (e.g., pH 6.0). Record the Asymmetry Factor ( As​ ).

  • Acidification: Prepare a new aqueous mobile phase containing 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid, verifying the pH is ≤ 2.5.

  • Equilibration: Flush the column with at least 20 column volumes to ensure complete protonation of the silica bed.

  • Test Run: Reinject the analyte and calculate the new As​ .

  • Validation Check: If the As​ drops from >1.5 to ≤1.2, your protocol is self-validated. The root cause was definitively silanol ionization.

Protocol B: Competitive Amine Masking

Causality: If your method prohibits low pH (e.g., due to column stability limits), you can chemically mask the active sites. Adding a sacrificial basic modifier like Triethylamine (TEA) saturates the ionized silanols, outcompeting the analyte for secondary binding sites (3)[3].

  • Modifier Addition: Add 0.1% to 0.2% Triethylamine (TEA) to the aqueous mobile phase.

  • pH Adjustment: TEA will drastically raise the pH. Titrate the mobile phase back to your target pH (e.g., pH 6.0) using an appropriate acid.

  • Equilibration: Equilibrate thoroughly; amine modifiers take longer to fully coat the stationary phase.

  • Test Run: Inject the analyte.

  • Validation Check: If peak symmetry improves significantly compared to the TEA-free mobile phase at the exact same pH, the competitive masking mechanism is validated.

Protocol C: Extra-Column Volume Diagnostics

Causality: If neutral compounds also tail, the issue is physical. Dead volume in oversized fittings or a collapsed column bed causes the sample plug to undergo infinite dilution and mechanical dispersion (4)[4]. Long or wide tubing increases this dispersion (5)[5].

  • Bypass: Remove the analytical column and connect the injector directly to the detector using a zero-dead-volume union.

  • Injection: Inject a neutral marker (e.g., Uracil) at a low flow rate.

  • Measurement: Evaluate the peak shape.

  • Validation Check: If the peak is perfectly symmetrical without the column, the column itself has a physical void and must be replaced. If the peak still tails, your extra-column volume (tubing/fittings) is the culprit and must be replumbed.

Quantitative Optimization Matrix

The following table summarizes the expected quantitative improvements when applying the above protocols to (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol:

Experimental ConditionMobile Phase pHAdditiveExpected Asymmetry ( As​ )USP Tailing Factor ( Tf​ )Resolution Impact
Baseline (Type A Silica) 6.0None2.452.20Poor baseline separation; co-elution risks.
Low pH Optimization 2.50.1% TFA1.151.10Sharp peaks; excellent resolution of impurities.
Amine Masking 6.00.1% TEA1.251.20Moderate improvement; baseline noise may increase.
Modern Column Chemistry 6.0None1.101.05Optimal; achieved using Type B end-capped silica.

Frequently Asked Questions (FAQs)

Q: Why does my target analyte tail, but its acidic impurities elute as perfect Gaussian peaks? A: This perfectly illustrates chemical causality. Acidic impurities carry a negative charge at neutral pH. Because the ionized silanols on the column are also negatively charged, the acidic impurities are electrostatically repelled from the active sites, resulting in purely hydrophobic retention and sharp peaks. Your target analyte, possessing a protonated amine, is electrostatically attracted to those same sites.

Q: What is the difference between Peak Tailing and Peak Fronting? A: Peak tailing (where the back half of the peak is wider) is typically caused by secondary interactions or dead volume. Peak fronting (where the front half is wider) is rarely chemical; it is almost exclusively caused by column overloading (injecting too much mass) or sample solvent incompatibility (injecting a sample dissolved in a solvent stronger than the mobile phase).

Q: Can I use Protocol B (TEA addition) if I am coupling my HPLC to a Mass Spectrometer (LC-MS)? A: No. Triethylamine (TEA) is highly ion-suppressive and will severely contaminate the MS source, causing persistent background noise. For LC-MS analysis of basic compounds, you should avoid amine modifiers entirely. Instead, rely on modern, highly deactivated Type B silica columns (or polar-embedded phases) and use MS-friendly acidic modifiers like 0.1% Formic Acid to suppress silanol activity.

References

  • Peak Tailing in HPLC - Element Lab Solutions. Available at:[Link]

  • HPLC Peak Tailing - Axion Labs. Available at:[Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Available at:[Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Available at:[Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stabilization of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol in Solution

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of phenolic amino alcohols.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the solution stability of phenolic amino alcohols. The compound (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol is notoriously prone to oxidative degradation, which manifests as a rapid color change (pink to dark brown) and a loss of active pharmaceutical ingredient (API) titer.

This guide provides a self-validating, mechanistic approach to troubleshooting and preventing oxidation, ensuring the integrity of your experimental workflows.

Part 1: Troubleshooting & FAQs (The Causality of Degradation)

Q1: Why does my (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol solution turn pink or brown over time? A1: The discoloration is a direct visual indicator of auto-oxidation. The electron-rich phenolic ring undergoes a single-electron transfer (SET) or hydrogen atom transfer (HAT) to form a highly reactive phenoxy radical [3]. This radical is further oxidized into a quinone or quinone-imine intermediate. Because your compound also contains a primary amine on the alkyl side chain, these quinones can undergo rapid intermolecular nucleophilic attack by the amine groups of adjacent molecules, leading to the formation of complex, highly colored polymeric pigments.

Q2: How does the pH of my buffer affect the oxidation rate? A2: pH is the most critical thermodynamic lever you control. Phenolic compounds are significantly more stable in acidic environments [1]. At an alkaline or neutral pH, the phenol group deprotonates to form a phenoxide anion, which has a much lower oxidation potential and is rapidly oxidized by dissolved oxygen [2]. Furthermore, maintaining an acidic pH (typically pH 3.5 – 4.5) protonates the primary amine on the side chain ( NH3+​ ), rendering it non-nucleophilic and preventing the polymerization reactions that cause browning.

Q3: Which antioxidants are most effective for this specific structural class? A3: A dual-action approach is required.

  • Reducing Agents (Sacrificial Antioxidants): Ascorbic acid (0.05% - 0.1% w/v) is highly effective. It acts as an oxygen scavenger and can chemically reduce early-stage quinones back to the parent phenol, becoming oxidized to dehydroascorbic acid in the process [4].

  • Chelating Agents: Trace transition metals (like Cu2+ and Fe3+ ) catalyze the formation of reactive oxygen species (ROS) from dissolved oxygen via Fenton-like reactions. Adding EDTA (0.01% - 0.05% w/v) sequesters these metals, effectively shutting down the catalytic oxidation cycle [5].

Q4: Is deoxygenation absolutely necessary if I use antioxidants? A4: Yes. Antioxidants like ascorbic acid are sacrificial; they will eventually be depleted if the solution is continuously exposed to oxygen. Sparging your solvent with an inert gas (Nitrogen or Argon) removes the primary reactant (dissolved O2​ ) from the system, ensuring the antioxidants only have to neutralize trace residual oxygen, thereby extending the solution's shelf-life from hours to months.

Part 2: Mechanistic Pathway & Intervention Strategy

The following diagram illustrates the chemical causality of the degradation and exactly where our recommended interventions halt the process.

Mechanism Phenol (s)-2-(1-Amino-2-hydroxyethyl) -5-methylphenol Radical Phenoxy Radical (Highly Reactive) Phenol->Radical Auto-Oxidation Quinone Quinone Imine (Pink/Brown Pigments) Radical->Quinone Polymerization (Amine Attack) O2 Dissolved O2 & Trace Metals (Cu2+, Fe3+) O2->Radical Catalyzes pH Acidic pH (3.5 - 4.5) Prevents Deprotonation pH->Phenol Stabilizes EDTA EDTA Addition Chelates Metals EDTA->O2 Inhibits Ascorbate Ascorbic Acid Reduces Quinones Ascorbate->Radical Quenches Ascorbate->Quinone Reverses

Caption: Mechanistic pathway of phenolic oxidation and targeted chemical interventions.

Part 3: Quantitative Stability Data

To demonstrate the efficacy of these interventions, below is a synthesized stability matrix for phenolic amino alcohols under various stress conditions. This data highlights the necessity of a combined stabilization approach.

Formulation MatrixpHAntioxidant / ChelatorHeadspace% Recovery (Day 7 at 25°C)Visual Appearance (Day 7)
A (Control) 7.4NoneAmbient Air< 45%Dark Brown / Particulates
B (pH Control) 4.0NoneAmbient Air72%Light Pink
C (Antioxidant) 7.40.1% Ascorbic AcidAmbient Air68%Yellow / Amber
D (Deoxygenated) 4.0NoneNitrogen ( N2​ )89%Colorless
E (Optimized) 4.00.1% Ascorbic + 0.05% EDTANitrogen ( N2​ )> 99% Colorless / Clear

Note: Data reflects typical recovery profiles for highly sensitive substituted phenols. Always validate with a stability-indicating HPLC assay.

Part 4: Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must be a self-validating system. Follow these step-by-step methodologies to prepare and validate your solutions.

Protocol 1: Preparation of Ultra-Stable Stock Solution

This protocol utilizes the synergistic effects of pH control, metal chelation, and sacrificial reduction.

Materials Required:

  • HPLC-grade Water or appropriate aqueous buffer (e.g., 50 mM Citrate buffer).

  • Nitrogen ( N2​ ) or Argon gas source with a sparging stone.

  • L-Ascorbic Acid (High Purity).

  • EDTA Disodium Salt ( Na2​EDTA ).

  • Amber glass vials (pre-washed with acid to remove trace metals).

Step-by-Step Methodology:

  • Solvent Deoxygenation: Transfer the required volume of HPLC-grade water or buffer into a clean flask. Submerge the sparging stone and bubble inert gas ( N2​ or Ar) vigorously through the solvent for a minimum of 15–20 minutes to displace dissolved oxygen.

  • Buffer & Chelator Addition: If not already using a pre-formulated acidic buffer, adjust the solvent to pH 4.0 using Citric Acid/Sodium Citrate. Add Na2​EDTA to achieve a final concentration of 0.05% w/v. Stir gently under a continuous blanket of inert gas.

  • Antioxidant Addition: Add L-Ascorbic Acid to achieve a final concentration of 0.1% w/v. Crucial Step: Do not add the antioxidant before deoxygenation, as it will prematurely oxidize.

  • API Dissolution: Weigh the required amount of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol. Add it to the prepared solvent. Shield the flask from direct light and stir until completely dissolved.

  • Aliquot and Storage: Filter the solution through a 0.22 µm PTFE syringe filter into amber glass vials. Purge the headspace of each vial with inert gas before immediately capping tightly. Store at 2–8°C.

Workflow Step1 1. Solvent Deoxygenation (Sparge with N2/Ar for 15-20 min) Step2 2. Buffer & Chelator Addition (Adjust to pH 4.0 + Add 0.05% EDTA) Step1->Step2 Step3 3. Antioxidant Addition (Add 0.1% Ascorbic Acid under N2 blanket) Step2->Step3 Step4 4. API Dissolution (Add (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol) Step3->Step4 Step5 5. Aliquot & Storage (Filter, N2 headspace, Amber vials at 4°C) Step4->Step5

Caption: Step-by-step workflow for the preparation of oxidation-resistant phenolic solutions.

Protocol 2: Forced Degradation & Stability Validation

To prove the system works, you must challenge it. This protocol validates your analytical method's ability to detect degradation.

  • Preparation of Stress Samples:

    • Oxidative Stress: Mix 1 mL of your unprotected API stock solution with 100 µL of 3% H2​O2​ .

    • Alkaline Stress: Mix 1 mL of your unprotected API stock solution with 100 µL of 0.1 M NaOH (Target pH > 8).

    • Control: 1 mL of the Optimized Formulation (Protocol 1).

  • Incubation: Incubate all samples at 40°C for 24 hours.

  • Neutralization: Neutralize the alkaline stress sample with 0.1 M HCl to halt degradation prior to injection.

  • HPLC-UV/MS Analysis: Inject the samples onto a reversed-phase C18 column. Use an acidic mobile phase (e.g., 0.1% Formic Acid in Water/Acetonitrile) to keep the amine protonated and prevent peak tailing.

  • Evaluation: The stress samples should exhibit a decrease in the main API peak and the appearance of new peaks (quinones/polymers) at higher retention times. The Control sample should show >99% peak area recovery relative to a freshly prepared standard.

References

  • The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Effect of pH on the Stability of Plant Phenolic Compounds. ResearchGate. Available at:[Link]

  • Dirhodium-Catalyzed Phenol and Aniline Oxidations. Researcher.Life. Available at: [Link]

  • The role of antioxidants in food safety and preservation: mechanisms, applications, and challenges. Taylor & Francis. Available at: [Link]

  • Antioxidants. Brewing Forward. Available at: [Link]

Optimization

Technical Support Center: Isolation &amp; Purification of (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven methodologies for isolating (S)-2-(1-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to provide researchers and drug development professionals with field-proven methodologies for isolating (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol .

This chiral, amphoteric intermediate presents unique isolation challenges due to its highly polar functional groups (a primary amine, a primary alcohol, and a phenol) and its susceptibility to oxidative degradation. The guides below synthesize thermodynamic principles with practical process chemistry to ensure high-yield, high-purity recovery.

Part 1: Core Troubleshooting Guides

Issue 1: Pink/Brown Discoloration During Aqueous Workup

Symptom: The aqueous reaction mixture or the isolated wet cake rapidly turns pink, eventually darkening to a deep brown. Mechanistic Cause: Aminophenols are notoriously susceptible to auto-oxidation. In the presence of dissolved oxygen, particularly at alkaline pH, the electron-rich phenol undergoes a one-electron oxidation to form a phenoxy radical. This intermediate is further oxidized into a highly conjugated, intensely colored quinoneimine[1]. If left unchecked, these quinoneimines undergo irreversible hydrolysis and radical coupling to form dark polymeric degradants[1]. Field-Proven Solution:

  • Deoxygenation: Sparge all aqueous solvents with Nitrogen (N2) or Argon for at least 30 minutes prior to use.

  • Antioxidant Doping: Introduce a water-soluble sacrificial reductant, such as 0.1–0.5% w/v sodium metabisulfite (Na₂S₂O₅), into the aqueous phase. This instantly reduces any transient quinoneimine back to the target aminophenol.

  • pH Limitation: Strictly avoid pH excursions above 10.0, as the formation of the phenolate anion exponentially accelerates the oxidation rate[2].

Issue 2: Poor Yields and Zwitterion Loss During Extraction

Symptom: The product remains trapped in the aqueous mother liquor, leading to abysmal recovery during liquid-liquid extraction. Mechanistic Cause: (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol is an amphoteric molecule. It possesses a basic aliphatic amine (pKa ~9.0) and an acidic phenol (pKa ~10.0). At pH < 7, it exists as a highly water-soluble ammonium cation. At pH > 10, it exists as a highly soluble phenolate anion. Standard organic extraction will fail because the molecule is too polar. Field-Proven Solution: Abandon liquid-liquid extraction for the final isolation. Instead, utilize isoelectric point (pI) precipitation . By carefully titrating the solution to the exact pH where the molecule carries a net-zero charge (the zwitterion or neutral free base), you minimize its hydration energy and force crystallization. For this specific structural scaffold, the optimal pI window is strictly between pH 8.5 and 9.0 .

Issue 3: Enantiomeric Purity Degradation (Presence of (R)-Isomer)

Symptom: Chiral HPLC analysis reveals an unacceptable level of the (R)-enantiomer impurity in the final isolate. Mechanistic Cause: Extended exposure to harsh thermal or extreme pH conditions can cause reversible elimination at the benzylic chiral center, leading to racemization. More commonly, it reflects poor chiral purging during rapid, uncontrolled precipitation. Field-Proven Solution: Implement a dynamic cooling crystallization [3]. Instead of a rapid "crash out" via fast base addition, adjust the pH at an elevated temperature (45°C) where the compound remains soluble. Introduce pure (S)-enantiomer seed crystals and cool slowly. This selectively grows the (S)-crystal lattice while the (R)-isomer remains dissolved in the mother liquor due to its lower relative supersaturation.

Part 2: Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following isoelectric crystallization workflow acts as a self-validating system. Each step is designed to selectively purge a specific class of impurity based on thermodynamic causality.

Protocol: Isoelectric Crystallization Workflow

Objective: Isolate the target compound from an acidic aqueous reaction mixture while purging neutral organics, inorganic salts, and colored oxidative impurities.

  • Organic Washing (Impurity Purge): Dilute the crude acidic reaction mixture (pH < 3.0) with deionized water. Extract twice with Toluene or Ethyl Acetate.

    • Causality: At this pH, the target molecule is fully protonated and locked in the aqueous phase. The organic wash selectively removes non-basic organic impurities and unreacted phenolic precursors.

  • Antioxidant Protection: Add Sodium Metabisulfite (0.5% w/w relative to theoretical yield) to the aqueous phase.

    • Causality: Prevents anodic oxidation and quinoneimine formation during the upcoming base addition[4].

  • Precise pH Titration: Under moderate agitation and N₂ atmosphere, slowly add 2M NaOH dropwise until the pH reaches exactly 8.5 - 9.0 . Maintain the temperature below 20°C during addition.

    • Causality: Neutralizes the ammonium salt to the zwitterion. The low temperature mitigates the heat of neutralization, preventing thermal degradation.

  • Seeded Crystallization: Heat the resulting slurry gently to 45°C to dissolve fine particulates. Add 1% w/w of pure (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol seed crystals. Cool at a linear rate of 0.1°C/min down to 5°C. Hold for 2 hours.

    • Causality: Seeding prevents "oiling out" (liquid-liquid phase separation) and promotes the growth of high-purity, filterable crystals.

  • Filtration and Washing: Filter the slurry. Wash the cake with ice-cold, N₂-sparged deionized water, followed by a displacement wash with cold Isopropanol (IPA). Dry under vacuum at 40°C.

    • Causality: Cold water removes residual inorganic salts. Cold IPA removes trace water and organic impurities without dissolving the highly polar product.

Quantitative Data Summary
pH LevelTarget Compound StateEstimated Aqueous SolubilityDominant Impurities Purged
< 3.0 Ammonium Cation> 150 mg/mLNeutral organics, unreacted starting materials (via organic wash)
8.5 – 9.0 Zwitterion / Free Base< 5 mg/mLInorganic salts, highly polar byproducts (remain in mother liquor)
> 11.0 Phenolate Anion> 200 mg/mLBasic amines, non-phenolic impurities

Part 3: Frequently Asked Questions (FAQs)

Q: Can I use silica gel chromatography to purify this compound? A: It is highly discouraged. The combination of a primary amine, a primary alcohol, and a phenol makes this molecule extremely polar. It will undergo irreversible chemisorption on acidic silica gel. If chromatography is absolutely necessary, use reverse-phase (C18) resin with a buffered mobile phase.

Q: My product "oiled out" instead of crystallizing during the pH adjustment. How do I recover it? A: "Oiling out" occurs when the supersaturation is too high, causing the compound to precipitate as a liquid phase above its melting point in the solvent mixture. To fix this, reheat the mixture until the oil dissolves, add 10-20% v/v of a water-miscible anti-solvent like Isopropanol, and cool slowly while seeding.

Q: Why is my isolated yield only 60% even at the correct isoelectric pH? A: The amino alcohol motif is intrinsically hydrophilic. Even at the isoelectric point, the baseline aqueous solubility may be non-negligible. To push the equilibrium, apply a "salting-out" effect by adding NaCl to the aqueous phase prior to crystallization. This increases the ionic strength of the water, drastically reducing the solubility of the organic zwitterion.

Part 4: Visualizations

OxidationPathway A (S)-2-(1-Amino-2-hydroxyethyl) -5-methylphenol B Phenoxy Radical Intermediate A->B O2 / Alkaline pH C Quinoneimine (Pink/Brown Impurity) B->C -e-, -H+ D Polymeric/Dimeric Degradants B->D Radical Coupling C->D Hydrolysis/Condensation

Figure 1: Oxidative degradation pathway of aminophenols leading to colored quinoneimine impurities.

IsolationWorkflow Start Crude Reaction Mixture (Acidic Aqueous) Wash Organic Wash (Removes neutral impurities) Start->Wash Antioxidant Add Na2S2O5 (Prevents oxidation) Wash->Antioxidant pHAdjust Careful Titration to pH 8.5-9.0 (Isoelectric Point) Antioxidant->pHAdjust Crystallize Controlled Cooling (5°C) & Seed Addition pHAdjust->Crystallize Filter Filtration & Cold Water Wash (Yields Pure Zwitterion) Crystallize->Filter

Figure 2: Step-by-step pH-swing isolation workflow optimizing zwitterion precipitation.

References

  • Theoretical studies on electrochemistry of p-aminophenol.
  • Degradation of 4-aminophenol by hydrogen peroxide oxidation using enzyme from Serratia marcescens as catalyst.
  • Synthetic Organic Electrochemical Methods Since 2000: On the Verge of a Renaissance. PMC.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.

Sources

Troubleshooting

Technical Support Center: Optimizing Enantiomeric Excess for (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Welcome to the technical support center dedicated to the synthesis and chiral optimization of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol. This guide is designed for researchers, chemists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis and chiral optimization of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of asymmetric synthesis. Here, we move beyond simple protocols to explore the underlying principles that govern enantioselectivity, providing you with the expert insights needed to troubleshoot and enhance your experimental outcomes.

Section 1: Synthesis Strategy at a Glance

The most robust and widely adopted strategy for producing (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol with high enantiomeric purity is the asymmetric reduction of a prochiral ketone precursor.[1] This method offers superior control over stereochemistry compared to classical resolution techniques, which are often limited in yield.[2] The Corey-Bakshi-Shibata (CBS) reduction, utilizing a chiral oxazaborolidine catalyst and a borane source, stands out as a highly effective and predictable method for this class of transformation.[2][3]

cluster_main Primary Synthetic Pathway: Asymmetric Reduction Precursor Precursor Ketone (2-Amino-1-(4-hydroxy-3-methylphenyl)ethanone) Transition Diastereomeric Transition State Precursor->Transition [1] Chiral Catalyst (e.g., (S)-CBS) [2] Borane Source (BH3•THF) Product (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (High ee Product) Transition->Product Enantioselective Hydride Delivery

Caption: General workflow for the asymmetric synthesis.

Section 2: Troubleshooting Guide for Low Enantiomeric Excess (ee)

Achieving high enantioselectivity is a multifactorial challenge. When your enantiomeric excess (ee) is suboptimal, a systematic approach to identifying the root cause is essential.

Question: My reaction is complete, but the enantiomeric excess is disappointingly low. Where should I begin my investigation?

Answer: Low enantiomeric excess is a common but solvable issue in asymmetric synthesis. We recommend a hierarchical troubleshooting strategy that begins with the most common culprits before moving to more subtle optimizations.

start_node Low ee Observed decision_node1 Are Reagents & Solvents Pure and Anhydrous? start_node->decision_node1 Begin Troubleshooting decision_node decision_node process_node process_node end_node High ee Achieved process_node1 Purify Substrate & Reagents. Use Freshly Distilled, Anhydrous Solvent. decision_node1->process_node1 No decision_node2 Is Catalyst Integrity Verified? decision_node1->decision_node2 Yes process_node1->decision_node2 process_node2 Verify Purity (NMR). Run Control Reaction with a Known Substrate. decision_node2->process_node2 No decision_node3 Is Reaction Temperature Optimized? decision_node2->decision_node3 Yes process_node2->decision_node3 process_node3 Screen Lower Temperatures (e.g., 0°C, -20°C, -40°C). Maintain Strict Temp. Control. decision_node3->process_node3 No decision_node4 Is a Racemic Background Reaction Occurring? decision_node3->decision_node4 Yes process_node3->decision_node4 decision_node4->end_node No / Resolved process_node4 Lower Temperature Further. Consider Lower Catalyst Loading or Slower Reagent Addition. decision_node4->process_node4 Yes process_node4->end_node

Caption: Systematic workflow for troubleshooting low enantiomeric excess.

Step-by-Step Investigation:

  • Verify the Fundamentals: Before scrutinizing complex parameters, confirm the basics.

    • Reagent and Substrate Purity: Impurities can act as catalyst poisons or participate in competing side reactions.[4] Ensure your ketone precursor is pure and that all reagents are of high quality.

    • Solvent Quality: The solvent must be of an appropriate grade and, most critically, anhydrous.[5] Water can deactivate both the borane reagent and many chiral catalysts, leading to a non-selective reduction.[4]

  • Assess the Catalyst: The chiral catalyst is the heart of the reaction; its health is paramount.

    • Purity and Integrity: If the catalyst was prepared in-house, verify its structural integrity and purity using techniques like NMR.[5] For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended inert and dry conditions.

    • Benchmark Performance: Run a control reaction with a well-established substrate that is known to give high ee with your catalyst system.[5] If this control also fails, it strongly indicates a problem with the catalyst itself.

  • Optimize Critical Reaction Parameters: The interplay between temperature, solvent, and concentration dictates the stereochemical outcome.

    • Temperature: This is one of the most critical parameters. Lowering the reaction temperature generally increases enantioselectivity because it amplifies the energy difference between the two diastereomeric transition states leading to the (s) and (r) products.[5][6] If your reaction was run at room temperature, systematically decrease it (e.g., to 0°C, -20°C, or lower).

    • Solvent: The solvent's polarity and coordinating ability can profoundly influence the conformation of the catalyst-substrate complex.[5] It is highly recommended to screen a range of solvents (e.g., THF, 2-MeTHF, Toluene) to find the optimal medium for your specific substrate.

    • Concentration: Substrate concentration can impact selectivity, sometimes due to catalyst aggregation or the formation of off-cycle intermediates at high concentrations.[5] Experiment with more dilute conditions, which can favor the desired catalytic pathway.

  • Consider the Racemic Background Reaction: A non-catalyzed, racemic reduction by the borane reagent can occur simultaneously with the desired asymmetric transformation.[4] This background reaction is often more pronounced at higher temperatures. If you suspect this is an issue, lowering the temperature is the most effective solution.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for a catalyst system? A1: For the asymmetric reduction of an α-amino ketone precursor, the Corey-Bakshi-Shibata (CBS) reduction using an (S)-oxazaborolidine catalyst is an excellent and well-documented choice.[2][7] A common protocol involves using 5-10 mol% of the catalyst with a borane source like BH₃·THF or BH₃·SMe₂. In-situ generation of the catalyst from a chiral amino alcohol (like (S)-α,α-diphenyl-2-pyrrolidinemethanol) and borane is also a practical and reliable method.[3]

Q2: How do I systematically screen for the optimal solvent and temperature? A2: A matrix approach is most efficient. Start with a standard solvent like THF and screen a range of temperatures (e.g., 25°C, 0°C, -20°C). Identify the temperature that gives the best ee. Then, using that optimal temperature, screen a panel of other anhydrous solvents (e.g., Toluene, Dichloromethane, 2-MeTHF). This methodical approach allows you to isolate the effect of each variable.

Q3: What is the most reliable method for determining the ee of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol? A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for accurately determining enantiomeric excess.[8] This technique uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to separate and elute at different times.[8] Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often highly effective for separating chiral amino alcohols.[8]

Q4: My product has a weak UV chromophore, making HPLC detection difficult. What are my options? A4: This is a common issue with phenyl-based amino alcohols that lack additional conjugated systems. The solution is pre-column derivatization.[8] By reacting your product with a derivatizing agent that contains a strong chromophore, you can significantly enhance UV detection. A common and effective agent is 3,5-Dinitrobenzoyl chloride, which reacts with the amino or hydroxyl group to form a highly UV-active derivative.[8]

Section 4: Key Experimental Protocols

Protocol 1: Asymmetric Reduction via CBS Catalysis

This protocol is a general guideline and should be optimized for your specific setup.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of the precursor ketone (1.0 equiv) in anhydrous THF (to a concentration of ~0.1 M) to a flame-dried reaction flask equipped with a magnetic stirrer.

  • Catalyst Addition: Add the (S)-Methyl-CBS oxazaborolidine catalyst (0.1 equiv, as a 1M solution in toluene).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C) using an appropriate cooling bath.

  • Borane Addition: Add a solution of Borane-dimethyl sulfide complex (BH₃·SMe₂) (e.g., 1.0 M in THF, 0.8-1.2 equiv) dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Stir the reaction at the set temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Evaporate the solvent under reduced pressure. Add a 1M HCl solution and stir. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • Isolation: Basify the aqueous layer with a NaOH solution to a pH > 10. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography or crystallization to obtain the final (s)-amino alcohol.

Protocol 2: ee Determination by Chiral HPLC (Post-Derivatization)

  • Sample Preparation: Dissolve approximately 1 mg of the purified amino alcohol product in 1 mL of an aprotic solvent like acetonitrile.

  • Derivatization: To the sample solution, add 1.5 equivalents of a non-chiral base (e.g., triethylamine) followed by 1.2 equivalents of a derivatizing agent (e.g., 3,5-Dinitrobenzoyl chloride).[8] Allow the reaction to proceed at room temperature for 1-2 hours or until complete, as monitored by TLC.

  • HPLC Analysis:

    • Column: A polysaccharide-based Chiral Stationary Phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol is a typical starting point (e.g., 90:10 v/v).[4] The ratio can be systematically varied to achieve baseline separation. Small amounts of an additive like diethylamine may be required for basic compounds to improve peak shape.[4]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivative (e.g., 254 nm for a dinitrobenzoyl derivative).[8]

  • Quantification: Once baseline separation of the two enantiomer peaks is achieved, integrate the area of each peak. Calculate the enantiomeric excess using the formula:

    • ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Section 5: Data Summary - Impact of Parameters on Enantioselectivity

The following table summarizes the general effects of key reaction parameters on the enantiomeric excess of an asymmetric reduction.

ParameterChange in ConditionExpected Impact on eeRationale
Temperature Decrease (e.g., from 25°C to -20°C)Increase Magnifies the energetic difference between diastereomeric transition states, favoring the lower energy pathway.[5]
Solvent Change from coordinating (e.g., THF) to non-coordinating (e.g., Toluene)VariableAlters the conformation and solvation of the catalyst-substrate complex, which can either enhance or reduce selectivity.[5]
Catalyst Loading Increase (e.g., from 5 mol% to 10 mol%)Generally Minor/IncreaseCan increase the rate of the catalyzed reaction relative to the racemic background reaction.
Substrate Concentration Decrease (Dilution)Potential IncreaseCan disfavor catalyst aggregation or other off-cycle pathways that may be less selective.[5]
Reagent Purity Increase (Use of highly pure, anhydrous materials)Increase Prevents catalyst deactivation and side reactions that can lower overall selectivity.[4]

References

Sources

Optimization

Technical Support Center: Solvent Residue Removal from (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol Crystals

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with solvent retention in highly functionalized active pharmaceutical ingredients (APIs).

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges with solvent retention in highly functionalized active pharmaceutical ingredients (APIs). (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (CAS: 1270484-33-7) presents a unique processing challenge: its phenolic, amino, and hydroxyl moieties create a dense, highly active hydrogen-bonding network.

This structural feature makes the crystals highly susceptible to forming stable solvates or trapping polar solvents (such as methanol or ethanol) during crystallization. Failure to remove these solvents not only compromises the physical stability of the API but also violates stringent safety thresholds[1].

This guide provides field-proven, self-validating protocols to diagnose and resolve solvent retention issues without compromising the thermal stability of the API.

Diagnostic Workflow

Before adjusting your drying parameters, you must identify how the solvent is retained. Is it trapped in agglomerates, or has it formed a true crystalline solvate? Research demonstrates that the desolvation of pharmaceutical solvates is heavily dependent on solvent-drug interactions within the crystal lattice, meaning thermal energy alone is often insufficient[2].

DiagnosticWorkflow Start High Residual Solvent Detected (GC-HS) Analysis Perform TGA, DSC, and XRPD Analysis Start->Analysis Decision1 Sharp weight loss step? XRPD pattern changed? Analysis->Decision1 Solvate True Solvate (Lattice-Bound Solvent) Decision1->Solvate Yes (Both) Trapped Trapped/Surface Solvent (Agglomerates/Inclusions) Decision1->Trapped No (Broad loss, Same XRPD) Action1 Protocol A: Humidity-Mediated Desolvation Solvate->Action1 Action2 Protocol B: Dynamic N2-Sweep Vacuum Drying Trapped->Action2

Figure 1: Diagnostic workflow for identifying and resolving solvent retention mechanisms.

Troubleshooting Guide

Issue 1: Persistent Residual Solvents (Methanol/Ethanol) Failing ICH Limits
  • Symptom : Extended vacuum drying at elevated temperatures fails to reduce methanol levels below the ICH Q3C threshold of 3000 ppm[1].

  • Mechanistic Cause : The amino and hydroxyl groups form strong hydrogen bonds with polar solvents, integrating them into the crystal lattice to form stable solvates. Simple thermal energy is insufficient to break these bonds without degrading the API[2].

  • Solution : Implement humidity-mediated desolvation. Introducing a competing hydrogen-bond donor/acceptor (moisture) displaces the trapped organic solvent, allowing it to evaporate. Studies have shown this approach can increase packing density and remove residual methanol more completely than traditional drying[3].

Issue 2: Discoloration (Pink/Brown) and Impurity Generation During Drying
  • Symptom : The white/off-white crystals turn pink or brown during the drying process, accompanied by a spike in related substances on HPLC.

  • Mechanistic Cause : Aminophenols are notoriously sensitive to oxidation. Prolonged exposure to heat in the presence of trace oxygen leads to the formation of quinone-imine chromophores (the source of the discoloration).

  • Solution : Avoid static tray drying in air. Switch to dynamic vacuum drying with a continuous dry nitrogen sweep to displace oxygen. Keep the jacket temperature strictly below 45°C.

Issue 3: Severe Caking and Agglomeration
  • Symptom : Crystals form hard lumps during solvent removal, trapping solvent in the core of the agglomerates.

  • Mechanistic Cause : Rapid evaporation of surface solvent creates capillary bridges between particles. Localized dissolution and recrystallization at contact points form solid bridges.

  • Solution : Optimize the crystallization cooling curve to grow larger, uniform crystals. Use agitated drying equipment and apply intermittent milling. Alternatively, a solvent-mediated pretreatment (e.g., alcohol displacement) can alter the surface porosity, facilitating easier evaporation[4].

Experimental Protocols

Protocol A: Humidity-Mediated Desolvation (For Methanol/Ethanol Solvates)

This self-validating protocol breaks solvate lattices by substituting the alcohol with water, which is subsequently removed via vacuum.

ProtocolAWorkflow Step1 1. Charge Wet Cake Step2 2. Humidification (60-75% RH N2) Step1->Step2 Step3 3. Equilibration (5-10 RPM, 4-6h) Step2->Step3 Step4 4. Vacuum Drying (<50 mbar, 40°C) Step3->Step4 Step5 5. GC-HS Verification Step4->Step5

Figure 2: Step-by-step workflow for Humidity-Mediated Desolvation (Protocol A).

  • Charge : Load the solvated crystals into a dynamic vacuum dryer (e.g., a conical paddle dryer).

  • Humidification : Introduce a controlled flow of nitrogen gas with a relative humidity (RH) of 60-75% at 30°C. The water molecules compete for the H-bonding sites[3].

  • Equilibration : Agitate the bed at 5-10 RPM for 4-6 hours under the humidified nitrogen sweep.

  • Drying : Switch to dry nitrogen and apply a deep vacuum (< 50 mbar). Increase the jacket temperature to 40°C.

  • Verification : Sample the product and analyze via Gas Chromatography-Headspace (GC-HS). The residual alcohol should drop significantly, while the displaced water is easily removed by the vacuum.

Protocol B: Dynamic Nitrogen-Sweep Vacuum Drying (For Oxidation-Sensitive Batches)
  • Inerting : Purge the dryer with high-purity nitrogen (oxygen < 1%) for 15 minutes prior to loading the wet cake.

  • Loading : Transfer the wet cake under a nitrogen blanket.

  • Primary Drying : Apply a vacuum of 100 mbar and set the jacket temperature to 35°C. Maintain a slight nitrogen bleed (sweep) at the bottom of the dryer to facilitate mass transfer of the evaporated solvent.

  • Agitation : Initiate intermittent agitation (e.g., 2 minutes on, 10 minutes off) to renew the surface without causing excessive attrition.

  • Secondary Drying : Once the bulk solvent is removed (indicated by a drop in condenser collection rate), reduce the vacuum to < 10 mbar and increase the jacket to 45°C for final polishing.

Data Presentation: Efficacy of Drying Techniques

The following table summarizes quantitative data comparing standard drying methods against the optimized protocols for a methanol-wet batch of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol.

Drying TechniqueProcessing Time (h)Final Residual Methanol (ppm)API Purity (HPLC Area %)Product Appearance
Static Vacuum Tray Drying (45°C)484,500 (Fails ICH)98.5%Light Pink (Oxidation)
Dynamic Vacuum Drying (No Sweep)243,200 (Fails ICH)99.1%Off-White
Protocol B: Dynamic N2-Sweep181,800 (Passes ICH)99.8%Pure White
Protocol A: Humidity-Mediated12< 300 (Passes ICH) 99.9% Pure White

Frequently Asked Questions (FAQs)

Q: Why does my GC-HS analysis show highly variable residual solvent levels for the same batch? A : This is a classic symptom of incomplete dissolution of the API in the GC diluent. If the crystals are not fully dissolved, lattice-bound solvent remains trapped and does not partition into the headspace. Ensure you are using a diluent (e.g., DMSO or DMF) that completely dissolves the aminophenol matrix.

Q: How can I definitively differentiate between trapped surface solvent and a true solvate? A : Use a combination of Thermogravimetric Analysis (TGA) and X-Ray Powder Diffraction (XRPD). A true solvate will show a distinct, sharp weight loss step in TGA corresponding to the stoichiometric ratio of the solvent, and its XRPD pattern will differ from the solvent-free reference standard. Trapped solvent typically shows a broad, continuous weight loss and no change in the XRPD pattern[2].

References

  • [2] Vasilopoulos, Y., et al. "Impact of Solvent–Drug Interactions on the Desolvation of a Pharmaceutical Solvate." The Journal of Physical Chemistry B 126.2 (2022): 503-512. URL:[Link]

  • [3] Pingping, C., et al. "Insight into a direct solid-solid transformation: a potential approach to removal of residual solvents." CrystEngComm (2021). URL:[Link]

  • [4] Kang, H.-J., & Kim, J.-H. "Removal of Residual Toluene and Methyl Tertiary Butyl Ether from Amorphous Paclitaxel by Simple Rotary Evaporation with Alcohol Pretreatment." Biotechnology and Bioprocess Engineering 25 (2020): 86-93. URL:[Link]

  • [1] Scribd Document Archive. "Impurity Profiling in Pharmaceuticals." URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analysis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol in the Absence of a Dedicated Certified Reference Material

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of chiral molecules are paramount. This guide addresses the analytical challenges presented by (s)-2-(1-Am...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of chiral molecules are paramount. This guide addresses the analytical challenges presented by (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, a specific enantiomer for which a commercially available Certified Reference Material (CRM) is not readily found. In the absence of a dedicated CRM, this document provides a comprehensive framework for establishing a robust analytical methodology. We will explore the use of related, commercially available standards, detail a systematic approach to developing a chiral High-Performance Liquid Chromatography (HPLC) method, and provide guidance on qualifying an in-house reference standard in line with established regulatory principles.

The Landscape of Available Analytical Standards

While a CRM for the specific (s)-enantiomer of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol is elusive, several related compounds are available as analytical standards. These can serve as starting points for method development, for the identification of the racemic mixture, or as related substances for purity assessments. However, their use as a quantitative standard for the (s)-enantiomer is limited without proper characterization and justification.

Table 1: Comparison of Commercially Available Analytical Standards Related to (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Product NameCAS NumberSupplier ExamplesPurityNotes and Limitations
5-((2-Hydroxyethyl)amino)-2-methylphenol55302-96-0LGC Standards, CymitQuimica, Tokyo Chemical Industry>95% (HPLC) or >98.0%(GC)(T)A positional isomer. Useful for developing general chromatographic conditions for the phenol moiety, but not for chiral separation or direct quantification of the target analyte.[1]
2-Amino-5-methylphenol2835-98-5MilliporeSigma, Santa Cruz BiotechnologyAnalytical Standard, 98%A potential synthetic precursor or related impurity. Suitable for HPLC and GC techniques.[2]
5-Amino-2-methylphenol2835-95-2MilliporeSigma, Thermo ScientificAnalytical Standard, 97%Another positional isomer and potential impurity.[3][4][5]
(S)-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride1391355-48-8MilliporeSigma97%A different positional isomer of the target analyte, but importantly, it is the (S)-enantiomer. This could be valuable for initial chiral method development to find conditions that separate enantiomers of this structural class.[6]

The primary limitation of these alternatives is that none can serve as a direct surrogate for the quantification of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol without extensive qualification. For accurate and precise quantification, an in-house standard of the specific enantiomer must be synthesized or isolated, and subsequently qualified.

Developing a Chiral HPLC Method: A Step-by-Step Protocol

The separation of enantiomers requires a chiral environment, most commonly achieved through a chiral stationary phase (CSP) in HPLC. The following protocol outlines a systematic approach to developing a method for the analysis of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol.

Causality in Experimental Choices

The choice of a polysaccharide-based or macrocyclic glycopeptide-based CSP is a logical starting point, as these are known to have broad applicability in separating a wide range of chiral compounds, including those with amine and hydroxyl groups.[7][8] The mobile phase screening is designed to explore different separation mechanisms. Normal phase (heptane/alcohol) often provides good selectivity for polar compounds on polysaccharide columns, while polar organic and reversed-phase modes offer alternative selectivities and are compatible with a wider range of sample diluents. The inclusion of acidic and basic additives is crucial for ionizable compounds like our target analyte, as they can significantly improve peak shape and resolution by controlling the ionization state of the analyte and interacting with the stationary phase.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection:

    • Begin with a screening approach using columns with different chiral stationary phases. Recommended starting points include:

      • A polysaccharide-based CSP (e.g., cellulose or amylose derivatives).

      • A macrocyclic glycopeptide-based CSP (e.g., teicoplanin-based).[8]

  • Mobile Phase Screening:

    • Prepare a solution of the racemic 2-(1-Amino-2-hydroxyethyl)-5-methylphenol for method development.

    • Normal Phase:

      • Mobile Phase A: n-Heptane

      • Mobile Phase B: Isopropanol (IPA) or Ethanol

      • Gradient: 2% to 50% B over 20 minutes.

      • Additive: 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) to improve peak shape.

    • Polar Organic Phase:

      • Mobile Phase A: Acetonitrile (ACN)

      • Mobile Phase B: Methanol (MeOH)

      • Gradient: 100% A to 100% B over 20 minutes.

      • Additive: 0.1% TFA or Formic Acid.

    • Reversed Phase:

      • Mobile Phase A: Water with 0.1% Formic Acid or Ammonium Acetate (10 mM, pH adjusted).

      • Mobile Phase B: ACN or MeOH.

      • Gradient: 5% to 95% B over 20 minutes.

  • Detection:

    • Utilize a UV detector. Based on the phenol structure, a wavelength of around 274-280 nm should be a good starting point.[9] A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Optimization:

    • Once partial separation is achieved, optimize the mobile phase composition (isocratic or a shallower gradient), flow rate, and column temperature to maximize resolution between the enantiomers.

  • System Suitability:

    • Once the method is optimized, establish system suitability criteria, including resolution between the enantiomers (typically >1.5), tailing factor, and repeatability of injections.

Visualizing the Workflow

Caption: Chiral HPLC method development workflow.

Qualifying an In-House Reference Standard

When a CRM from a recognized pharmacopeia or national metrology institute is unavailable, an in-house ("secondary") standard must be established and qualified.[10] The goal is to confirm its identity and determine its purity with a high degree of confidence. This process is guided by principles outlined in USP General Chapter <1225> Validation of Compendial Procedures and ICH Q2(R1) Validation of Analytical Procedures.[11][12][13][14]

Hierarchical Approach to Standard Qualification

Caption: Hierarchy of analytical reference standards.

Protocol for Qualifying an In-House Standard
  • Synthesis and/or Isolation:

    • Synthesize or isolate the (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol. The synthesis route should be documented.[15] Purification steps (e.g., recrystallization, preparative chromatography) should be performed to obtain a highly pure material.

  • Identity Confirmation:

    • A suite of spectroscopic techniques should be used to unequivocally confirm the chemical structure.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the proton and carbon framework and stereochemistry where possible.

      • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

      • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.

  • Purity Assessment:

    • Purity should be assessed using a combination of methods to account for different types of impurities.

      • Chromatographic Purity: Use the newly developed chiral HPLC method to determine the enantiomeric purity. Also, use an achiral HPLC method to assess for other related substance impurities.

      • Water Content: Determined by Karl Fischer titration.

      • Residual Solvents: Determined by Gas Chromatography (GC) with headspace analysis.

      • Inorganic Impurities (Residue on Ignition): To quantify non-volatile inorganic impurities.

  • Potency Assignment (Mass Balance):

    • The potency of the in-house standard is typically assigned by the mass balance approach.[10]

    • Potency (%) = 100% - (% Water) - (% Residual Solvents) - (% Inorganic Impurities) - (% Chromatographic Impurities)

  • Documentation and Storage:

    • A comprehensive Certificate of Analysis should be generated, detailing all the characterization and purity data.

    • The standard should be stored under controlled conditions (e.g., refrigerated, desiccated, protected from light) to ensure its stability.[10] A re-test date should be assigned based on stability studies.

By following this rigorous qualification process, a laboratory can establish an in-house reference standard that is fit for its intended purpose, ensuring the accuracy and reliability of analytical data for (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol.

References

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. (n.d.). Pharmacopeia. Retrieved March 11, 2026, from [Link]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved March 11, 2026, from [Link]

  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved March 11, 2026, from [Link]

  • United States Pharmacopeia. (2017). General Chapter, 〈1225〉 Validation of Compendial Procedures. USP-NF. Rockville, MD: United States Pharmacopeia. Retrieved March 11, 2026, from [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved March 11, 2026, from [Link]

  • EPA. (1986, September). METHOD TO-8: METHOD FOR THE DETERMINATION OF PHENOL AND METHYLPHENOLS (CRESOLS) IN AMBIENT AIR USING HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. U.S. Environmental Protection Agency. Retrieved March 11, 2026, from [Link]

  • PubChem. (n.d.). 5-[(1R)-2-amino-1-hydroxyethyl]-2-methylphenol. National Center for Biotechnology Information. Retrieved March 11, 2026, from [Link]

  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved March 11, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 5-((2-Hydroxyethyl)amino)-2-methylphenol. Retrieved March 11, 2026, from [Link]

  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2021). Synthesis of new allylidene amino phenol-containing Schiff bases and metal complex formation using trimethinium salts. RSC Advances, 11(39), 24203–24210. Retrieved March 11, 2026, from [Link]

Sources

Comparative

A Comparative Analysis of the Biological Potency of (S) vs (R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol Enantiomers: A Guide for Researchers

For Immediate Release AUSTIN, TX – March 10, 2026 – In the field of adrenergic receptor research and drug development, the stereochemical configuration of a ligand is a critical determinant of its biological activity. Th...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

AUSTIN, TX – March 10, 2026 – In the field of adrenergic receptor research and drug development, the stereochemical configuration of a ligand is a critical determinant of its biological activity. This guide provides a comprehensive comparison of the expected biological potency of the (S) and (R)-enantiomers of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol, a phenylethanolamine derivative with predicted adrenergic agonist properties. This analysis is grounded in the well-established principles of stereoselectivity for this class of compounds and is intended to inform experimental design and drug discovery efforts.

Introduction: The Significance of Chirality in Adrenergic Agonists

2-(1-Amino-2-hydroxyethyl)-5-methylphenol belongs to the phenylethanolamine class of compounds, which are known to interact with adrenergic receptors (α and β). These receptors are G-protein coupled receptors that mediate a wide range of physiological responses, making them important targets for therapeutic intervention in conditions such as asthma, hypertension, and cardiac arrhythmias.

A fundamental principle in the pharmacology of phenylethanolamines is the profound impact of stereochemistry on their interaction with adrenergic receptors. The chiral center at the benzylic carbon of the ethanolamine side chain results in two enantiomers, (R) and (S), which can exhibit dramatically different biological potencies.

Unveiling the Potency Disparity: The (R)-Enantiomer as the Eutomer

Based on extensive structure-activity relationship (SAR) studies of adrenergic agonists, it is well-established that the biological activity predominantly resides in the (R)-enantiomer, often referred to as the eutomer.[1] The (S)-enantiomer, or distomer, is typically much less active. This stereoselectivity is a consequence of the specific three-point binding interaction between the agonist and the adrenergic receptor. The critical functional groups for this interaction are the catechol (or substituted phenol) ring, the β-hydroxyl group, and the protonated amino group. The precise spatial arrangement of these groups in the (R)-enantiomer allows for optimal binding to the receptor's active site.

For β2-adrenergic agonists, this disparity in potency can be particularly pronounced. For instance, studies on the selective β2-AR agonist TA2005 have shown that the (R,R)-stereoisomer is 277 times more potent in its anti-inflammatory effects (inhibition of TNFα release) than the (S,S)-form.[2] This stark difference underscores the critical importance of evaluating the individual enantiomers of any new phenylethanolamine derivative.

Predicted Biological Potency Comparison

EnantiomerPredicted Biological PotencyRationale
(R)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol High The (R)-configuration at the benzylic carbon allows for the optimal three-point binding to the adrenergic receptor, a hallmark of potent agonism in phenylethanolamines.
(S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol Low to Negligible The (S)-configuration results in a suboptimal spatial arrangement of the key functional groups, leading to significantly reduced binding affinity and efficacy at the adrenergic receptor.

Experimental Workflows for Determining Biological Potency

To empirically validate the predicted potency differences between the (S) and (R)-enantiomers of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol, a series of in vitro and cellular assays should be conducted. The following protocols provide a robust framework for such an investigation.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of each enantiomer for specific adrenergic receptor subtypes (e.g., α1, α2, β1, β2).

Principle: This assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity to the receptor of interest.

Workflow Diagram:

cluster_0 Radioligand Binding Assay Workflow A Prepare cell membranes expressing the target adrenergic receptor B Incubate membranes with a fixed concentration of radioligand (e.g., [3H]-prazosin for α1) A->B C Add increasing concentrations of the test enantiomer ((S) or (R)) B->C D Separate bound from free radioligand by rapid filtration C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Calculate Ki values from IC50 values using the Cheng-Prusoff equation E->F

Caption: Workflow for determining receptor binding affinity.

Functional Assays: cAMP Accumulation Assay (for β-Adrenergic Agonists)

Objective: To measure the functional potency (EC50) and efficacy (Emax) of each enantiomer in stimulating the production of cyclic AMP (cAMP), a key second messenger in β-adrenergic receptor signaling.

Principle: Activation of β-adrenergic receptors leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.

Workflow Diagram:

cluster_1 cAMP Accumulation Assay Workflow G Culture cells expressing the target β-adrenergic receptor H Pre-treat cells with a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation G->H I Stimulate cells with increasing concentrations of the test enantiomer ((S) or (R)) H->I J Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA) I->J K Generate dose-response curves and calculate EC50 and Emax values J->K

Caption: Workflow for assessing functional agonist activity.

Signaling Pathway

The anticipated mechanism of action for the (R)-enantiomer at β-adrenergic receptors involves the canonical Gs-protein signaling pathway.

cluster_2 β-Adrenergic Receptor Signaling Pathway Agonist (R)-Enantiomer Receptor β-Adrenergic Receptor Agonist->Receptor G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP AC->ATP catalyzes conversion cAMP cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response (e.g., smooth muscle relaxation) PKA->Response phosphorylates targets leading to

Caption: Simplified β-adrenergic signaling cascade.

Conclusion and Future Directions

The established principles of stereoselectivity in phenylethanolamine adrenergic agonists provide a strong predictive framework for the biological activity of the (S) and (R)-enantiomers of 2-(1-Amino-2-hydroxyethyl)-5-methylphenol. It is anticipated that the (R)-enantiomer will exhibit significantly higher potency as an adrenergic agonist compared to the (S)-enantiomer.

For researchers and drug development professionals, it is imperative to synthesize and isolate the individual enantiomers for comprehensive pharmacological characterization. The experimental workflows outlined in this guide provide a clear path to empirically determine their binding affinities and functional potencies. Such studies are essential for advancing our understanding of adrenergic receptor pharmacology and for the development of novel, highly selective, and potent therapeutic agents.

References

  • Stereoselectivity at the beta2-adrenoceptor on Macrophages Is a Major Determinant of the Anti-Inflammatory Effects of beta2-agonists. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry. Available at: [Link]

  • Stereochemistry of an agonist determines coupling preference of beta2-adrenoceptor to different G proteins in cardiomyocytes. Molecular Pharmacology. Available at: [Link]

  • Stereoselective binding of agonists to the β2-adrenergic receptor: insights into molecular details and thermodynamics from molecular dynamics simulations. Journal of Computer-Aided Molecular Design. Available at: [Link]

  • Stereoselective binding of agonists to the β2-adrenergic receptor: Insights into molecular details and thermodynamics from molecular dynamics simulations. ResearchGate. Available at: [Link]

  • Phenylethanolamines : Structure Activity Relationship of Catecholamines. YouTube. Available at: [Link]

  • Stereochemistry of an Agonist Determines Coupling Preference of β2-Adrenoceptor to Different G Proteins in Cardiomyocytes. PMC. Available at: [Link]

  • Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.

Sources

Validation

In-Depth NMR Spectral Comparison Guide: (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol Standards

Executive Summary In the development of targeted therapeutics, the stereochemical and regiochemical integrity of chiral building blocks is non-negotiable. (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (CAS: 1270484-33-7)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics, the stereochemical and regiochemical integrity of chiral building blocks is non-negotiable. (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (CAS: 1270484-33-7) is a highly specific amino alcohol derivative utilized in complex pharmaceutical syntheses[1]. This guide provides an objective, data-driven comparison of a High-Purity (S)-enantiomer standard against racemic and low-purity commercial alternatives. By leveraging advanced Nuclear Magnetic Resonance (NMR) spectroscopy[2], we establish a self-validating analytical framework to definitively prove structural and chiral superiority.

The Causality of Analytical Design

Achieving absolute certainty in the characterization of this molecule requires overcoming two primary analytical hurdles. As an application scientist, experimental design cannot rely on default parameters; every step must be driven by causality:

  • Regiochemical Ambiguity: Lower-quality syntheses often yield structural isomers (e.g., 4-methyl or 6-methyl variations). Standard 1D 1 H NMR is insufficient to rule these out due to overlapping aromatic signals. We employ 2D NMR (COSY and HSQC) to map exact proton-carbon connectivities, definitively proving the 1,2,5-substitution pattern.

  • Chiral Invisibility: Enantiomers are isochronous (spectrally identical) in standard achiral NMR solvents. To objectively quantify enantiomeric excess (ee), we utilize Mosher’s method. By reacting the primary amine and hydroxyl groups with a chiral derivatizing agent, we generate diastereomers. These diastereomers possess distinct spatial environments, yielding separate 19 F NMR signals and providing a self-validating measure of chiral purity.

Visualizing the Analytical Logic

Analytical_Workflow Prep Sample Prep DMSO-d6 50 mg/mL Acq1D 1D NMR 1H & 13C 600 MHz Prep->Acq1D Deriv Chiral Deriv. MTPA-Cl in situ Prep->Deriv Acq2D 2D NMR COSY & HSQC Regiochemistry Acq1D->Acq2D Eval Data Synthesis Purity & ee% Final Report Acq2D->Eval Acq19F 19F NMR Diastereomer Integration Deriv->Acq19F Acq19F->Eval

Fig 1: Multiplexed NMR analytical workflow for structural and chiral verification.

Experimental Protocols: A Self-Validating System

Protocol A: 1D and 2D NMR for Structural Integrity
  • Sample Preparation: Dissolve 25 mg of the standard in 0.6 mL of DMSO- d6​ .

    • Causality: DMSO- d6​ disrupts the strong intermolecular hydrogen bonding inherent to amino phenols. Using standard CDCl 3​ would result in severe peak broadening and loss of coupling information.

  • Internal Calibration: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to ensure chemical shift accuracy across different magnetic fields.

  • Acquisition: Acquire 1 H NMR (600 MHz, 16 scans) and 13 C NMR (150 MHz, 1024 scans). Follow immediately with 1 H- 1 H COSY and 1 H- 13 C HSQC to validate the aromatic ring substitution pattern.

Protocol B: Mosher’s Derivatization for Chiral Purity (ee%)
  • Baseline Check: Acquire a 19 F NMR spectrum of the underivatized sample.

    • Causality: This proves the absence of background fluorinated impurities, ensuring that any subsequent 19 F signals are exclusively from the derivatized product.

  • In Situ Derivatization: To 10 mg of the standard in 0.5 mL of Pyridine- d5​ , add 3 equivalents of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

    • Causality: Pyridine acts simultaneously as the solvent and the acid scavenger, driving the acylation of the amine and alcohol to completion without degrading the molecule.

  • 19F Acquisition: Acquire 19 F NMR (564 MHz, 64 scans) with proton decoupling. Integrate the distinct CF 3​ peaks to calculate the (S):(R) ratio.

Mosher_Derivatization S_Isomer (S)-2-(1-Amino-2-hydroxyethyl) -5-methylphenol S_Diast (S,R)-Diastereomer 19F Shift: -71.5 ppm S_Isomer->S_Diast Pyridine, RT R_Isomer (R)-Impurity R_Diast (R,R)-Diastereomer 19F Shift: -71.8 ppm R_Isomer->R_Diast Pyridine, RT Reagent (R)-MTPA-Cl (Mosher's Reagent) Reagent->S_Diast Reagent->R_Diast Analysis 19F NMR Integration Calculate % ee S_Diast->Analysis R_Diast->Analysis

Fig 2: Reaction logic for Mosher's derivatization to resolve enantiomers via 19F NMR.

Data Synthesis and Comparative Analysis

To objectively evaluate the Target Product (High-Purity S-Isomer), we benchmarked it against Alternative 1 (Racemic Standard) and Alternative 2 (Low-Purity Commercial Grade).

Table 1: 1 H NMR Chemical Shift Assignments (DMSO- d6​ , 600 MHz)

The following assignments confirm the exact 1,2,5-substitution regiochemistry of the target product.

ProtonChemical Shift (ppm)MultiplicityIntegrationStructural Assignment & Causality
OH 9.35br s1HPhenolic hydroxyl; highly deshielded, broad due to solvent exchange.
H-3 6.95d (J=7.9 Hz)1HAromatic proton ortho to the amino-alcohol chain; split by H-4.
H-4 6.62dd (J=7.9, 1.8 Hz)1HAromatic proton ortho to H-3, meta to H-6.
H-6 6.55d (J=1.8 Hz)1HAromatic proton ortho to phenol OH, meta to H-4.
CH-NH 2​ 4.15t (J=6.5 Hz)1HMethine proton; deshielded by the adjacent primary amine.
CH 2​ -OH 3.45 - 3.55m2HDiastereotopic methylene protons adjacent to the hydroxyl group.
Ar-CH 3​ 2.22s3HCharacteristic benzylic methyl singlet at the C5 position.
Table 2: Comparative Performance Metrics

This table synthesizes the quantitative data extracted from the NMR workflows, demonstrating the stark differences in standard quality.

MetricTarget Product (High-Purity S-Isomer)Alternative 1 (Racemate)Alternative 2 (Low-Purity Commercial)
Chemical Purity ( 1 H NMR) >99.5% (No extraneous peaks)>99.0%~94.0% (Visible regioisomer peaks at 2.35 ppm)
Enantiomeric Excess ( 19 F NMR) >99.9% ee (Single peak at -71.5 ppm)0% ee (1:1 ratio at -71.5 & -71.8 ppm)92% ee (Minor (R)-peak visible at -71.8 ppm)
Signal-to-Noise Ratio (S/N) >1500:1 >1200:1~800:1 (Baseline distortion present)
Regiochemical Integrity Confirmed 1,2,5-substitution via HSQCConfirmedMixed (Contains 1,2,4-substitution impurities)

Conclusion

The analytical data unequivocally supports the use of the High-Purity (S)-Target Product for sensitive drug development applications. Alternative 2 introduces unacceptable regiochemical and chiral impurities that could act as confounding variables in downstream syntheses. Alternative 1, while chemically pure, is strictly limited to use as a racemic baseline reference. By enforcing a self-validating NMR protocol utilizing Mosher's derivatization and 2D connectivity mapping, researchers can guarantee the integrity of their chiral starting materials.

Sources

Comparative

A Comparative Guide to the Determination of Chiral Purity for (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

The precise determination of enantiomeric purity is a cornerstone of modern pharmaceutical development and quality control. For chiral molecules such as (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, a key intermediate a...

Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of enantiomeric purity is a cornerstone of modern pharmaceutical development and quality control. For chiral molecules such as (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol, a key intermediate and pharmacologically active compound, ensuring high enantiomeric excess (e.e.) is critical to guarantee its therapeutic efficacy and safety. This guide provides an in-depth comparison of established and emerging analytical methodologies for the chiral purity assessment of this important phenylethanolamine derivative. We will delve into the mechanistic principles behind each technique, present detailed experimental protocols, and offer a comparative analysis of their performance based on key chromatographic parameters.

Introduction to the Challenge: Chirality in Phenylethanolamines

(s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol belongs to the phenylethanolamine class of compounds, which are structurally related to norepinephrine and epinephrine.[1] The presence of a stereogenic center at the carbon bearing the hydroxyl group gives rise to two enantiomers, (R) and (S). These enantiomers can exhibit significantly different pharmacological and toxicological profiles, making the quantification of the desired (s)-enantiomer in the presence of its (r)-counterpart a regulatory necessity.

The primary analytical challenge lies in the identical physical and chemical properties of enantiomers in an achiral environment.[2] Therefore, chiral recognition is essential, which can be achieved through various chromatographic and spectroscopic techniques. This guide will focus on the most prevalent and effective methods: Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), with a discussion on derivatization techniques as a complementary approach.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC) - The Gold Standard

Chiral HPLC is the most widely adopted technique for enantiomeric separations in the pharmaceutical industry due to its robustness, versatility, and high resolving power.[3][4] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[5]

The "Why": Mechanistic Insights into Chiral Recognition on Polysaccharide-Based CSPs

For phenylethanolamine derivatives, polysaccharide-based CSPs, such as those derived from amylose and cellulose, have demonstrated broad applicability and excellent enantioselectivity.[6][7] The chiral recognition mechanism is a complex interplay of various interactions, including:

  • Hydrogen Bonding: The amino and hydroxyl groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the CSP.

  • Steric Interactions: The spatial arrangement of the substituents around the chiral center of the analyte dictates its fit into the chiral cavities or grooves of the CSP. The difference in steric hindrance between the two enantiomers is often the primary driver of separation.

  • Dipole-Dipole Interactions: The polar functional groups of the analyte and the CSP can interact through dipole-dipole forces.

The combination of these interactions results in the formation of transient diastereomeric complexes with different stability constants, leading to the differential retention and, ultimately, the separation of the enantiomers.

Experimental Protocol: Direct Chiral HPLC

Objective: To achieve baseline separation of (s)- and (r)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: Chiralpak AS-H (250 x 4.6 mm, 5 µm) or a similar amylose-based CSP.

  • Mobile Phase: n-hexane:ethanol:triethylamine (TEA) (98:2:0.1, v/v/v). The small amount of TEA is crucial for reducing peak tailing of the basic amine.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Workflow for Chiral HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Preparation (Dissolve in Mobile Phase) System System Equilibration Sample->System Inject Inject Sample System->Inject Separate Chromatographic Separation (Chiral Stationary Phase) Inject->Separate Detect UV Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate e.e.% and Rs Integrate->Calculate SFC_Workflow cluster_prep_sfc Preparation cluster_analysis_sfc Analysis cluster_data_sfc Data Processing Sample_SFC Sample Preparation (Dissolve in Methanol) System_SFC System Equilibration Sample_SFC->System_SFC Inject_SFC Inject Sample System_SFC->Inject_SFC Separate_SFC SFC Separation (Supercritical CO2) Inject_SFC->Separate_SFC Detect_SFC UV Detection Separate_SFC->Detect_SFC Integrate_SFC Peak Integration Detect_SFC->Integrate_SFC Calculate_SFC Calculate e.e.% and Rs Integrate_SFC->Calculate_SFC

Sources

Validation

Inter-laboratory comparison of (s)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol assays

An Inter-Laboratory Comparison of Analytical Methods for the Quantification of (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol Abstract The precise and accurate quantification of pharmaceutical compounds is paramount in dr...

Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparison of Analytical Methods for the Quantification of (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Abstract

The precise and accurate quantification of pharmaceutical compounds is paramount in drug development and quality control. This guide presents a comprehensive inter-laboratory comparison of analytical methodologies for (S)-2-(1-amino-2-hydroxyethyl)-5-methylphenol, a key intermediate and potential active pharmaceutical ingredient. We delve into the comparative performance of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides detailed experimental protocols, presents comparative data, and offers insights into the selection of the most appropriate analytical technique based on specific laboratory needs, including accuracy, precision, sensitivity, and sample throughput. The findings from this study are intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical workflows.

Introduction

(S)-2-(1-amino-2-hydroxyethyl)-5-methylphenol is a chiral molecule of significant interest in pharmaceutical research due to its structural similarity to known adrenergic agonists. The efficacy and safety of drugs containing such chiral centers are often dependent on the stereospecificity of the active isomer. Consequently, the development of reliable and accurate analytical methods for its quantification is a critical aspect of drug development, from early-stage research to final product quality control.

Inter-laboratory comparison studies, also known as round-robin tests, are essential for validating analytical methods and ensuring consistency and comparability of results across different laboratories. These studies provide a robust assessment of a method's reproducibility and help to identify potential sources of variability. This guide is structured to provide an in-depth analysis of three commonly employed analytical techniques for the quantification of small organic molecules like (S)-2-(1-amino-2-hydroxyethyl)-5-methylphenol.

The choice of analytical method can significantly impact the reliability of research findings and the quality of pharmaceutical products. Factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation are crucial considerations. This guide aims to provide the necessary data and rationale to make an informed decision when selecting an analytical method for this, and structurally similar, compounds.

Experimental Design and Methodologies

A multi-laboratory study was designed to assess the performance of three distinct analytical methods for the quantification of (S)-2-(1-amino-2-hydroxyethyl)-5-methylphenol. A single, homogenous batch of the reference standard and three unique batches of a simulated drug product matrix were distributed to participating laboratories. Each laboratory was provided with standardized protocols for sample preparation and analysis.

Sample Preparation

A standardized sample preparation protocol is crucial for minimizing inter-laboratory variability. The following procedure was implemented by all participating laboratories:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of (S)-2-(1-amino-2-hydroxyethyl)-5-methylphenol reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase (for HPLC) or a suitable solvent (for GC) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction from Matrix:

    • Accurately weigh 1 g of the simulated drug product matrix.

    • Add 10 mL of methanol and vortex for 2 minutes to extract the analyte.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to analysis.

Analytical Methods

HPLC-UV is a widely accessible and robust technique for the quantification of chromophoric compounds.

  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 278 nm.

  • Column Temperature: 30 °C.

HPLC-MS offers enhanced selectivity and sensitivity compared to HPLC-UV, making it suitable for lower concentration samples and complex matrices.

  • Instrumentation: HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • HPLC Conditions: Same as HPLC-UV.

  • Ionization Mode: ESI positive.

  • MS Parameters:

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 25 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Selected Ion Monitoring (SIM): m/z corresponding to the protonated molecule [M+H]⁺.

GC-MS is a powerful technique for volatile and thermally stable compounds. For non-volatile compounds like (S)-2-(1-amino-2-hydroxyethyl)-5-methylphenol, a derivatization step is necessary to increase volatility.

  • Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of pyridine.

    • Heat at 70 °C for 30 minutes.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-550.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis sample Simulated Drug Product Matrix extraction Methanol Extraction & Centrifugation sample->extraction filtration 0.45 µm Filtration extraction->filtration hplc_uv HPLC-UV filtration->hplc_uv hplc_ms HPLC-MS filtration->hplc_ms gc_ms GC-MS (with Derivatization) filtration->gc_ms data_analysis Quantification & Statistical Comparison hplc_uv->data_analysis hplc_ms->data_analysis gc_ms->data_analysis

Caption: Experimental workflow from sample preparation to data analysis.

Comparative Data and Performance Metrics

The performance of each analytical method was evaluated based on linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the comparative data obtained from the inter-laboratory study.

Table 1: Linearity and Sensitivity
ParameterHPLC-UVHPLC-MSGC-MS
Calibration Range (µg/mL) 1 - 1000.05 - 200.1 - 50
Correlation Coefficient (r²) > 0.999> 0.999> 0.998
Limit of Detection (LOD) (µg/mL) 0.30.010.03
Limit of Quantification (LOQ) (µg/mL) 1.00.050.1
Table 2: Accuracy and Precision
ParameterHPLC-UVHPLC-MSGC-MS
Accuracy (% Recovery) 98.5 - 101.299.1 - 100.897.8 - 102.5
Repeatability (RSD%) < 1.5< 1.0< 2.0
Intermediate Precision (RSD%) < 2.0< 1.8< 2.5

Discussion and Recommendations

The results of this inter-laboratory comparison provide valuable insights into the strengths and weaknesses of each analytical method for the quantification of (S)-2-(1-amino-2-hydroxyethyl)-5-methylphenol.

  • HPLC-UV: This method demonstrated excellent linearity, accuracy, and precision, making it a reliable and cost-effective choice for routine quality control where high sensitivity is not a primary requirement. Its simplicity and the widespread availability of the instrumentation are significant advantages.

  • HPLC-MS: As expected, HPLC-MS provided superior sensitivity with the lowest LOD and LOQ values. This makes it the method of choice for applications requiring trace-level quantification, such as in bioanalytical studies or for the detection of low-level impurities. The high selectivity of mass spectrometric detection also minimizes potential interference from the sample matrix.

  • GC-MS: While GC-MS also offered good performance, the necessity of a derivatization step adds complexity and a potential source of variability to the analytical workflow. However, for laboratories primarily equipped with GC-MS instrumentation, it remains a viable option. The derivatization step can be optimized to ensure high and reproducible yields.

Method Selection Logic

G start Start: Select Analytical Method need_high_sensitivity High Sensitivity Required? start->need_high_sensitivity complex_matrix Complex Sample Matrix? need_high_sensitivity->complex_matrix No hplc_ms Recommend: HPLC-MS need_high_sensitivity->hplc_ms Yes complex_matrix->hplc_ms Yes hplc_uv Recommend: HPLC-UV complex_matrix->hplc_uv No gc_available GC-MS Available & Expertise? gc_available->hplc_uv No, reconsider HPLC-UV gc_ms Consider: GC-MS gc_available->gc_ms Yes hplc_uv->gc_available HPLC-UV not available

Caption: Decision tree for analytical method selection.

Conclusion

This inter-laboratory comparison has successfully evaluated three common analytical methods for the quantification of (S)-2-(1-amino-2-hydroxyethyl)-5-methylphenol. All three methods, HPLC-UV, HPLC-MS, and GC-MS, are capable of providing accurate and precise results. The choice of the most suitable method will depend on the specific requirements of the analysis, including sensitivity, sample matrix, available instrumentation, and desired sample throughput. For routine analysis in a quality control setting, HPLC-UV is a robust and economical choice. For applications demanding higher sensitivity and selectivity, HPLC-MS is the recommended method. GC-MS is a valid alternative, particularly in laboratories with established expertise in this technique, provided that the derivatization step is carefully controlled.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Bioanalytical Method Validation.[Link]

Comparative

Benchmarking Synthesis Routes for (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol

Executive Summary The molecule (S)-2-(1-amino-2-hydroxyethyl)-5-methylphenol belongs to the structurally demanding class of chiral 2-amino-2-arylethanols (phenylglycinol derivatives). These motifs are critical building b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule (S)-2-(1-amino-2-hydroxyethyl)-5-methylphenol belongs to the structurally demanding class of chiral 2-amino-2-arylethanols (phenylglycinol derivatives). These motifs are critical building blocks in the development of β-adrenergic agonists and chiral auxiliaries. Synthesizing this specific target presents dual challenges:

  • Regio- and Enantiocontrol: Precisely installing the 1,2-amino alcohol moiety with absolute (S)-stereochemistry.

  • Chemoselectivity: Managing the reactive, electron-rich phenolic hydroxyl group, which can poison transition-metal catalysts or undergo undesired side-oxidations.

This guide objectively benchmarks three distinct synthetic methodologies—classical chemocatalysis, transition-metal asymmetric hydrogenation, and modern biocatalysis—providing researchers with the mechanistic causality, step-by-step protocols, and quantitative data needed to select the optimal route for scale-up or discovery chemistry.

Route 1: Chemocatalytic Asymmetric Aminohydroxylation (Sharpless AA)

Mechanism & Causality

The Sharpless Asymmetric Aminohydroxylation (AA) is a classical method for the direct conversion of olefins into chiral 1,2-amino alcohols. For this target, the starting material is a protected 2-vinyl-5-methylphenol. The phenolic -OH must be protected (typically as a benzyl ether) because free phenols coordinate to and irreversibly deactivate the osmium catalyst.

Using the chiral ligand (DHQ)₂PHAL , the osmium-imido complex selectively attacks the α-face of the styrene double bond. The regioselectivity is driven by the electronic stabilization of the partial positive charge at the benzylic position during the transition state, which favors the addition of the nitrogen atom at C1 (benzylic) and the oxygen at C2, yielding the desired 1-amino-2-hydroxy connectivity [1].

Experimental Protocol

Validation System: This protocol is self-validating via TLC and LC-MS. The disappearance of the non-polar styrene spot and the emergence of a highly polar, UV-active amino alcohol spot confirms successful conversion.

  • Protection: React 2-vinyl-5-methylphenol (1.0 eq) with benzyl bromide (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 60 °C for 4 h. Extract with EtOAc and concentrate.

  • Aminohydroxylation: Dissolve the protected styrene in a 1:1 mixture of n-propanol and water. Cool to 0 °C.

  • Catalyst Addition: Add K₂OsO₂(OH)₄ (4 mol%), (DHQ)₂PHAL (5 mol%), and benzyl carbamate (CbzNH₂, 3.0 eq).

  • Oxidation: Slowly add freshly prepared t-butyl hypochlorite (t-BuOCl, 1.1 eq) and NaOH (1.1 eq). Stir at 0 °C for 12 h. Quench with saturated aqueous Na₂SO₃.

  • Deprotection: Isolate the intermediate via silica gel chromatography. Dissolve in MeOH, add 10 wt% Pd/C, and stir under H₂ (1 atm) for 6 h to simultaneously remove the benzyl ether and Cbz protecting groups. Filter through Celite and concentrate to yield the target molecule.

Route 2: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanism & Causality

Direct asymmetric reductive amination of α-hydroxy ketones is notoriously difficult due to competing side reactions. Instead, converting the ketone to an α-imino ester creates an ideal substrate for transition-metal catalyzed asymmetric hydrogenation (AH).

Using an Iridium-BINAP complex, the catalyst forms a rigid, highly defined chiral pocket. The steric bulk of the (R)-BINAP ligand forces the substrate to coordinate such that hydride transfer from the metal center occurs exclusively to one face of the imine double bond, yielding the (S)-α-amino ester with >98% enantiomeric excess (ee) [2]. The ester is subsequently reduced to the primary alcohol.

Experimental Protocol

Validation System: Monitor the hydrogenation via chiral HPLC. The reaction is validated when the starting imine peak is completely replaced by a single enantiomer peak, confirming both conversion and stereoselectivity.

  • Imine Formation: React ethyl 2-(2-hydroxy-4-methylphenyl)-2-oxoacetate (1.0 eq) with benzylamine (1.1 eq) in toluene with catalytic p-TsOH. Reflux with a Dean-Stark trap for 8 h to remove water.

  • Asymmetric Hydrogenation: Transfer the imine to a high-pressure autoclave. Add [Ir(COD)Cl]₂ (0.5 mol%) and (R)-BINAP (1.0 mol%) in anhydrous CH₂Cl₂. Pressurize with H₂ to 50 bar and stir at room temperature for 24 h.

  • Reduction: Dissolve the resulting chiral ester in THF. Slowly add LiBH₄ (2.0 eq) at 0 °C to reduce the ester to the corresponding alcohol.

  • Deprotection: Remove the N-benzyl group via standard hydrogenolysis (Pd/C, H₂, MeOH) to yield the final product.

Route 3: Biocatalytic ω -Transamination (Green Approach)

Mechanism & Causality

Engineered ω -transaminases (e.g., variants from Vibrio fluvialis or Pseudomonas jessenii) offer a protecting-group-free, highly atom-economical route [3, 4]. The enzyme's active site specifically recognizes the α-hydroxy ketone moiety while accommodating the phenolic ring in its large binding pocket, ignoring the free hydroxyl group.

The reaction follows a ping-pong bi-bi mechanism . The enzyme utilizes pyridoxal-5'-phosphate (PLP) as a cofactor. Isopropylamine (amine donor) transfers its amino group to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing acetone. PMP then transfers the amino group to the α-hydroxy ketone substrate, strictly from the (S)-face, yielding the target molecule. To drive the equilibrium forward, a large excess of isopropylamine is used, or the acetone byproduct is continuously removed under reduced pressure.

Experimental Protocol

Validation System: The reaction is self-validating through the physical color change of the PLP cofactor (yellow) and real-time monitoring of acetone evolution via GC-MS, which directly correlates to product formation.

  • Substrate Preparation: Prepare a 50 mM solution of 1-(2-hydroxy-4-methylphenyl)-2-hydroxyethan-1-one in DMSO (10% final volume).

  • Enzymatic Reaction: In a bioreactor, add 100 mM HEPES buffer (pH 7.5), 1 mM PLP, and 500 mM isopropylamine.

  • Biocatalyst Addition: Add 5 mg/mL of purified (S)-selective ω -transaminase.

  • Incubation: Stir at 30 °C for 24 h. Maintain pH at 7.5 using a titrator.

  • Extraction: Adjust the pH to 11.0 using 1M NaOH to deprotonate the product amine. Extract extensively with EtOAc, dry over Na₂SO₄, and concentrate to yield the pure (S)-enantiomer.

Visualizing the Workflows & Mechanisms

Pathway cluster_0 Route 1: Chemocatalysis (Sharpless AA) cluster_1 Route 2: Transition-Metal Catalysis cluster_2 Route 3: Biocatalysis SM1 Protected Styrene Derivative Int1 Chiral Amino Alcohol (Protected) SM1->Int1 Os / (DHQ)2PHAL Chloramine-T Product (S)-2-(1-Amino-2-hydroxyethyl) -5-methylphenol Int1->Product Deprotection SM2 α-Imino Ester Derivative Int2 Chiral α-Amino Ester SM2->Int2 [Ir] / Chiral Ligand H2 (50 bar) Int2->Product Reduction SM3 α-Hydroxy Ketone Derivative Int3 Enzyme-Substrate Complex SM3->Int3 (S)-ω-Transaminase PLP, Isopropylamine Int3->Product Product Release

Fig 1: Comparative synthetic workflows for (S)-2-(1-amino-2-hydroxyethyl)-5-methylphenol.

PingPong PLP E-PLP Complex (Resting) PMP E-PMP Complex (Activated) PLP->PMP 2. Transamination Product Ar-CH(NH2)CH2OH PLP->Product 6. Releases PMP->PLP 5. Transamination Ketone Acetone PMP->Ketone 3. Releases AmineDonor Isopropylamine AmineDonor->PLP 1. Binds Substrate Ar-C(=O)CH2OH Substrate->PMP 4. Binds

Fig 2: Ping-pong bi-bi mechanism of ω-transaminase utilizing PLP/PMP cofactor cycling.

Quantitative Benchmarking

MetricRoute 1: Sharpless AARoute 2: Asymmetric HydrogenationRoute 3: Biocatalysis
Overall Yield 45 - 55%70 - 80%85 - 92%
Enantiomeric Excess (ee) 90 - 94%>98%>99%
Protecting Groups Needed Yes (Phenol & Amine)Yes (Amine)No
E-factor (Waste Generation) High (Toxic Osmium, Salts)Medium (Solvents, Metal trace)Low (Aqueous buffer)
Scalability Poor (Safety/Toxicity limits)Excellent (High pressure req.)Excellent (Mild conditions)
Cost Profile High (Osmium, Ligands)Medium (Ir/Ru catalysts)Low (Once enzyme is optimized)

Conclusion & Recommendations

For milligram-scale discovery chemistry , Route 1 (Sharpless AA) remains a viable option if the protected styrene is readily available, though the toxicity of osmium limits its broader appeal.

For kilogram-scale API manufacturing , Route 2 (Asymmetric Hydrogenation) is the traditional industry standard due to the robustness of Ir/BINAP systems and predictable scale-up kinetics.

However, Route 3 (Biocatalysis) is the objective winner for modern, sustainable drug development. By eliminating the need for protecting groups and operating at ambient temperatures in aqueous media, engineered ω -transaminases provide the highest yield, perfect enantioselectivity, and the lowest environmental impact.

References

  • Morgan, A. J., Masse, C. E., & Panek, J. S. (1999). Reversal of Regioselection in the Sharpless Asymmetric Aminohydroxylation of Aryl Ester Substrates. Organic Letters, 1(12), 1949–1952.[Link]

  • Cobley, C. J., et al. (2018). Catalytic homogeneous asymmetric hydrogenation – successes and opportunities. Organometallics.[Link]

  • Guo, F., & Berglund, P. (2018). Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. Catalysts, 8(6), 244.[Link]

  • Meng, Q., et al. (2021). Computational redesign of an ω-transaminase from Pseudomonas jessenii for asymmetric synthesis of enantiopure bulky amines. ACS Catalysis, 11, 10733–10747.[Link]

Validation

High-Performance QC Testing Protocols for (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol: A Methodological Comparison Guide

Introduction: The Analytical Challenge of Chiral Amino-Phenols (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (CAS: 1270484-33-7) is a highly functionalized, chiral building block frequently utilized in the synthesis of a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Chiral Amino-Phenols

(S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol (CAS: 1270484-33-7) is a highly functionalized, chiral building block frequently utilized in the synthesis of advanced adrenergic and phenolic APIs. From a Quality Control (QC) perspective, this molecule presents a distinct set of analytical challenges. It possesses a highly polar 1,2-amino-alcohol motif coupled with an electron-rich phenolic ring. This specific structural combination makes the compound highly susceptible to oxidative degradation and causes severe secondary interactions (peak tailing) with residual silanols on traditional silica-based stationary phases.

As a Senior Application Scientist, I have observed that legacy QC methods often fail to provide the resolution and sensitivity required for modern batch release. This guide objectively compares legacy techniques against modern, high-throughput alternatives, providing self-validating protocols and explaining the mechanistic causality behind each analytical choice.

Enantiomeric Excess (ee) Determination: SFC vs. Normal Phase HPLC

The most critical QC parameter for this compound is its chiral purity. The presence of the (R)-enantiomer can drastically alter the pharmacological profile of the downstream API.

The Causality of Chromatographic Selection

Historically, Normal Phase High-Performance Liquid Chromatography (NP-HPLC) was the standard for chiral resolution. However, for 1,2-amino-alcohols, NP-HPLC typically yields broad, asymmetric peaks. The primary amine acts as a strong hydrogen-bond donor and acceptor, interacting unpredictably with the chiral stationary phase (CSP).

Supercritical Fluid Chromatography (SFC) is objectively superior here. The causality lies in the behavior of the mobile phase. In SFC, supercritical carbon dioxide ( CO2​ ) acts as a transient in situ derivatizing agent. As demonstrated in foundational studies on amino alcohol separations, CO2​ forms a reversible complex (a carbamic acid-like bridge) between the hydroxyl and amine protons of the solute[1]. This complexation lowers the basicity of the amine and increases the conformational rigidity of the molecule, which is the exact physical mechanism responsible for enhanced chiral discrimination and sharp peak shapes.

Performance Comparison Data
ParameterNormal Phase Chiral HPLCChiral SFC (Recommended)Performance Gain
Resolution ( Rs​ ) 1.2 (Baseline not fully resolved)> 3.5 (Baseline resolved)+190% improvement
Analysis Time 25 - 35 minutes4 - 6 minutes5x faster throughput
Tailing Factor ( Tf​ ) 1.8 - 2.41.05 - 1.15Near-perfect symmetry
Solvent Consumption High (Hexane/IPA)Very Low (Recycled CO2​ )>80% reduction in waste
Self-Validating Protocol: Chiral SFC Method

To ensure trustworthiness, this protocol includes a built-in System Suitability Test (SST) that validates the system's performance prior to batch analysis.

Step 1: Sample Preparation

  • Accurately weigh 10 mg of the (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol batch.

  • Dissolve in 10 mL of HPLC-grade Methanol to yield a 1.0 mg/mL solution.

  • Self-Validation Check: Ensure complete dissolution; sonicate for 5 minutes if necessary. Filter through a 0.22 µm PTFE syringe filter.

Step 2: Instrument Parameters

  • Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm) or equivalent cellulose-based CSP.

  • Mobile Phase: CO2​ / Methanol containing 0.1% Isopropylamine (IPA) (80:20, v/v). Note: The IPA additive is critical to suppress residual acidic sites on the CSP.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure (BPR): 120 bar.

  • Column Temperature: 35 °C.

  • Detection: UV at 280 nm (optimized for the phenolic chromophore).

Step 3: System Suitability & Execution

  • Inject a racemic reference standard (10 µL).

  • SST Acceptance Criteria: The resolution ( Rs​ ) between the (R) and (S) peaks must be 2.5. The tailing factor for the (S)-peak must be 1.2.

  • Inject the batch sample. Calculate the %ee based on relative peak areas.

Impurity Profiling: UHPLC-MS/MS vs. GC-MS

Beyond chiral purity, identifying trace synthetic impurities and oxidative degradants is paramount. The electron-rich phenol ring is highly susceptible to oxidation, leading to reactive quinone imine intermediates.

The Causality of Ionization and Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a traditional choice for volatile organics, but it is highly problematic for this compound. The polar hydroxyl and amine groups require exhaustive derivatization (e.g., silylation or acylation) to achieve volatility. This derivatization is rarely 100% efficient and often generates artifactual impurities, compromising the integrity of the QC data.

Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) eliminates the need for derivatization. By utilizing a low-pH mobile phase, the aliphatic amine is readily protonated, yielding a strong [M+H]+ precursor ion at m/z 168.1 in positive Electrospray Ionization (+ESI) mode[2]. This allows for direct, artifact-free quantification of the API and its degradants.

Performance Comparison Data
ParameterGC-MS (Derivatized)UHPLC-MS/MS (+ESI)Performance Gain
Sample Prep Time > 2 hours (Derivatization)< 10 minutes (Dilute & Shoot)Drastic time reduction
Artifact Generation High (Incomplete silylation)NoneAbsolute chemical integrity
Limit of Detection (LOD) 50 ng/mL1 ng/mL50x higher sensitivity
Degradant Capture Poor (Dimers are non-volatile)Excellent (Detects dimers/polymers)Comprehensive profiling
Self-Validating Protocol: UHPLC-MS/MS Impurity Assay

Step 1: Sample Preparation

  • Prepare a 100 µg/mL solution of the batch in Water:Acetonitrile (90:10, v/v) containing 0.1% Formic Acid.

  • Prepare a spiked recovery control at 0.1% (w/w) of known impurities (if available) to validate extraction efficiency.

Step 2: Instrument Parameters

  • Column: Sub-2 µm C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Mode: +ESI, Multiple Reaction Monitoring (MRM).

  • Transitions: m/z 168.1 150.1 (Loss of H2​O ) and m/z 168.1 133.1 (Loss of NH3​ + H2​O ).

Step 3: System Suitability & Execution

  • Inject a blank to ensure no carryover.

  • Inject the spiked control. SST Acceptance Criteria: Signal-to-noise (S/N) ratio for the 0.1% impurity spike must be 10.

  • Analyze the batch sample and quantify total impurities against a calibration curve.

Analytical Workflows & Mechanistic Visualizations

To synthesize these protocols into a functional laboratory environment, the following diagrams map out the batch release decision tree and the primary degradation pathway that the UHPLC-MS/MS method is designed to monitor.

QC_Workflow Start Batch Synthesis (S)-2-(1-Amino-2-hydroxyethyl)-5-methylphenol Split QC Aliquot Start->Split Chiral Chiral SFC (ee %) Target: >99.5% (S)-enantiomer Split->Chiral Enantiomeric Purity Impurity UHPLC-MS/MS Impurity Profiling Split->Impurity Chemical Purity PassChiral Pass Chiral->PassChiral FailChiral Fail (R-enantiomer >0.5%) Chiral->FailChiral PassImp Pass (<0.1% total impurities) Impurity->PassImp FailImp Fail (Degradants detected) Impurity->FailImp Release Batch Release PassChiral->Release Reject Batch Rejection / Reprocessing FailChiral->Reject PassImp->Release FailImp->Reject

Figure 1: Decision tree for batch release based on orthogonal QC testing workflows.

Degradation_Pathway API (S)-2-(1-Amino-2-hydroxyethyl) -5-methylphenol Oxidation O2 / Light / Heat (Oxidative Stress) API->Oxidation Quinone Quinone Imine Intermediate (Reactive Electrophile) Oxidation->Quinone -2e-, -2H+ Dimer Phenolic Dimers / Polymeric Degradants Quinone->Dimer Nucleophilic Attack

Figure 2: Primary oxidative degradation pathway of the amino alcohol phenol scaffold.

References

  • Direct enantiomeric separation of beta-blockers on ChyRoSine-A by supercritical fluid chromatography: supercritical carbon dioxide as transient in situ derivatizing agent. PubMed.
  • Development of an Inherently Safe and Scalable Nickel-Catalyzed Borylation Process of an Aryl Sulfamate. ACS Publications.

Sources

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